D-Fructose-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(3S,4R,5R)-4,5,6,6-tetradeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,3D,5D |
InChI Key |
BJHIKXHVCXFQLS-AKSNJQKCSA-N |
Isomeric SMILES |
[2H][C@]([C@@H](C(=O)CO)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Fructose-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to D-Fructose-d4. This deuterated analogue of D-fructose is a valuable tool in metabolic research, drug development, and advanced analytical studies, serving as an internal standard for mass spectrometry and a tracer for metabolic flux analysis.
Core Chemical Properties
This compound, also known as D-[4,5,6,6'-2H4]fructose, is a stable isotope-labeled form of D-fructose where four hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based applications.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₈D₄O₆ | [1] |
| Molecular Weight | 184.18 g/mol | [1] |
| Exact Mass | 184.08849508 Da | [1] |
| IUPAC Name | (2S,3R,4S,5S)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| CAS Number | 478518-49-9 | [1] |
Chemical Structure
The fundamental structure of this compound is identical to that of D-fructose, a ketohexose that can exist in both open-chain and cyclic furanose and pyranose forms. The key distinction lies in the isotopic labeling at the C4, C5, and both C6 positions, where hydrogen atoms are substituted with deuterium.[1]
In aqueous solution, D-fructose predominantly exists in its cyclic forms: β-D-fructopyranose (~70%), β-D-fructofuranose (~22%), and α-D-fructofuranose, with a small amount of the open-chain keto form. The deuterium labeling in this compound does not significantly alter this equilibrium but provides a distinct mass signature for analytical purposes.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively published in peer-reviewed literature. However, general methodologies for isotopically labeled sugars and analytical techniques for fructose can be adapted.
Synthesis of Deuterated Fructose
The synthesis of specifically labeled deuterated sugars often involves multi-step chemical or enzymatic processes. A common strategy for introducing deuterium at specific positions is through catalytic exchange reactions or by using deuterated starting materials in a synthetic route. For instance, the isomerization of D-glucose to D-fructose can be performed in the presence of a suitable catalyst in a deuterated solvent (D₂O) to introduce deuterium atoms at exchangeable positions.
Purification of Isotopically Labeled Sugars
Purification of this compound from a reaction mixture is critical to remove any unlabeled fructose and other impurities. Common techniques for the purification of sugars include:
-
Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., an amino-functionalized column) is a powerful method for separating sugars.
-
Recrystallization: This technique can be used to obtain highly pure crystalline this compound, provided a suitable solvent system is identified.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure and determining the isotopic purity of this compound.
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C4, C5, and C6 positions would be absent or significantly reduced in intensity, confirming the positions of deuterium labeling. The remaining proton signals would be consistent with the fructose backbone.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms at the labeled positions, providing direct evidence of successful deuteration.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used for structural confirmation. The carbon signals for C4, C5, and C6 will exhibit coupling with deuterium (C-D coupling), which can be observed as multiplets, providing further confirmation of the labeling sites.
A general protocol for NMR analysis would involve dissolving a small, precise amount of this compound in a deuterated solvent (e.g., D₂O) and acquiring spectra on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for the analysis of this compound, particularly in its application as an internal standard.
-
Sample Preparation: For analysis, the sample containing this compound may require derivatization to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS).
-
Instrumentation: Analysis can be performed using either GC-MS or liquid chromatography-mass spectrometry (LC-MS).
-
Data Acquisition: In a mass spectrum, the molecular ion peak of this compound will be observed at a mass-to-charge ratio (m/z) corresponding to its higher molecular weight compared to unlabeled fructose. This mass difference allows for its clear distinction and quantification in complex biological matrices.
Visualizations
General Workflow for this compound Analysis
Caption: General workflow for the synthesis, purification, characterization, and application of this compound.
Fructose Metabolism Pathway
Caption: Simplified metabolic pathway of fructose in the liver.
References
The Role of D-Fructose-d4 in Advanced Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled carbohydrates are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and fluxes. D-Fructose-d4, a deuterated isotopologue of D-fructose, has emerged as a critical tracer for investigating fructose metabolism. Its primary application lies in Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance spectroscopy (MRS) technique that allows for the in vivo tracking of deuterated compounds and their metabolic products in real-time. This guide provides a comprehensive overview of the use of this compound in research, with a focus on its application in studying liver metabolism and cancer biology.
Core Applications of this compound
The predominant use of this compound, specifically [6,6′-2H2]fructose, is as a metabolic tracer in DMI studies to elucidate the dynamics of fructose uptake and metabolism. Research has demonstrated its utility in differentiating the metabolic fates of fructose and glucose, particularly in the liver, where fructose is primarily metabolized.[1][2]
Key research applications include:
-
Investigating Liver Metabolism: DMI studies with [6,6′-2H2]fructose have been instrumental in non-invasively measuring hepatic fructose uptake and metabolism.[1][3] This is particularly significant as direct measurement is challenging due to the difficulty in accessing the portal vein.[1]
-
Cancer Metabolism Research: Studies have utilized [6,6′-2H2]fructose to explore metabolic reprogramming in liver cancer.[4] By comparing its metabolism to that of deuterated glucose, researchers can gain insights into the altered fuel preferences of cancer cells.
-
Comparative Metabolic Studies: A significant body of research focuses on comparing the metabolic kinetics of deuterated fructose and glucose. These studies have revealed a more rapid initial uptake and faster turnover of fructose in the liver compared to glucose.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing deuterated fructose.
Table 1: Comparative in vivo Hepatic Metabolism of Deuterated Fructose and Glucose (Bolus Injection)
| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Reference |
| Initial Uptake | > 2-fold higher | Baseline | [2] |
| Signal Decay | 2.5-fold faster | Slower | [2] |
| Deuterated Water Labeling | Faster | Slower | [2] |
Table 2: In vivo Deuterium Metabolic Imaging (DMI) Parameters
| Parameter | Value | Reference |
| Administration Method | Intravenous (IV) bolus injection or slow infusion | [2] |
| Dosage (in vivo, mouse) | 1.3 g/kg body weight | [5] |
| Dosage (in vivo, mouse) | 1.95 g/kg body weight | [4] |
| Concentration (in vitro, HepG2 cells) | 10 mM | [4] |
Experimental Protocols
In Vivo Deuterium Metabolic Imaging (DMI) with [6,6′-2H2]fructose
This protocol provides a generalized methodology for in vivo DMI studies in a mouse model, based on published research.[2][4][5]
1. Animal Preparation:
- Use of female athymic nude mice (4-6 weeks old) is reported for tumor studies.[4]
- Anesthesia is administered via inhalation of 1-3% isoflurane.[5]
- A tail-vein catheter is inserted for the administration of the deuterated substrate.
2. Deuterated Substrate Administration:
- Bolus Injection: A single dose of [6,6′-2H2]fructose (e.g., 1.3 g/kg or 1.95 g/kg body weight) dissolved in saline is injected intravenously over a short period (e.g., 10 seconds).[2][4]
- Slow Infusion: The [6,6′-2H2]fructose solution is infused intravenously over a defined period (e.g., 30 minutes).[5]
3. MRI/MRS Acquisition:
- Anatomical 1H reference images are acquired for localization.
- Dynamic 3D 2H MRSI (DMI) scans are performed to acquire time-series data of deuterium signals.
- Spectra are acquired before, during, and after the administration of the deuterated substrate to track its uptake and the appearance of metabolic products.
4. Data Analysis:
- The signal intensities of [6,6′-2H2]fructose and its downstream metabolites (e.g., deuterated water, glutamate/glutamine) are quantified from the 2H MR spectra over time.
- Metabolic rates can be calculated from the dynamic data.
In Vitro Metabolism Assay in HepG2 Cells
This protocol outlines a method for studying [6,6′-2H2]fructose metabolism in a human liver cancer cell line.[4]
1. Cell Culture:
- HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
2. Treatment:
- Cells are plated in multi-well plates and incubated overnight.
- The culture medium is replaced with glucose-deficient medium containing 10 mM [6,6′-2H2]fructose.
- Cells are incubated for various time points (e.g., 1, 2, 4, 8, 24 hours).
3. Sample Collection and Preparation:
- At each time point, the cell culture medium is collected.
- Samples are stored at -80°C until analysis.
4. NMR Spectroscopy:
- 2H NMR spectroscopy is performed on the collected media to identify and quantify deuterated metabolites, such as lactate, glutamate/glutamine, and deuterated water.
Visualizing Metabolic Pathways and Workflows
Fructolysis and Downstream Metabolism of [6,6′-2H2]fructose
The following diagram illustrates the metabolic fate of the deuterium label from [6,6′-2H2]fructose as it enters fructolysis and proceeds through the TCA cycle.
Caption: Metabolic pathway of [6,6′-2H2]fructose.
Experimental Workflow for In Vivo DMI Studies
This diagram outlines the general workflow for conducting in vivo DMI experiments to study fructose metabolism.
Caption: In vivo Deuterium Metabolic Imaging workflow.
Conclusion
This compound, particularly [6,6′-2H2]fructose, is a powerful and specific tracer for probing fructose metabolism in vivo and in vitro. Its application in Deuterium Metabolic Imaging has provided novel insights into the distinct metabolic handling of fructose compared to glucose, especially in the liver. The non-invasive nature of DMI, coupled with the detailed metabolic information provided by deuterated fructose, makes this a valuable methodology for researchers in metabolism, oncology, and drug development. The protocols and data presented in this guide offer a foundational understanding for designing and interpreting experiments utilizing this important research tool.
References
- 1. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
A Technical Guide to the Certificate of Analysis for D-Fructose-d4
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled compound like D-Fructose-d4 is a critical document. It provides a comprehensive summary of the identity, purity, and characterization of the material, ensuring its suitability for use in sensitive applications such as metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. This guide will delve into the key components of a typical this compound CofA, explaining the significance of each test and the methodologies used to obtain the results.
Product Identification and General Properties
This section of the CofA provides fundamental information about the compound.
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | CS-T-55096 |
| CAS Number | 478518-49-9 |
| Molecular Formula | C₆H₈D₄O₆ |
| Molecular Weight | 184.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Purity and Isotopic Enrichment
The determination of chemical purity and isotopic enrichment is paramount for deuterated standards. These parameters ensure the accuracy of quantitative analyses.
| Test | Method | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98 atom % D |
| Structural Confirmation | ¹H-NMR Spectroscopy | Conforms to structure |
Residual Solvents
Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products.[1][2] Their levels are strictly controlled as they can have an impact on the safety and efficacy of the final product.[1][3]
| Test | Method | Result |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Complies with USP <467> |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data presented on the CofA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For this compound, an HPLC method with a suitable stationary phase, such as an amino column, is often employed.
-
Instrumentation : A standard HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis, as sugars lack a strong UV chromophore.[4][5]
-
Mobile Phase : A mixture of acetonitrile and water is a typical mobile phase for the separation of sugars on an amino column.[5]
-
Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is a powerful analytical technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of ions.[6][7][8]
-
Instrumentation : A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is used to obtain accurate mass measurements.[6][8]
-
Procedure : A dilute solution of this compound is introduced into the mass spectrometer. The instrument measures the relative intensities of the ions corresponding to the deuterated molecule and any unlabeled or partially labeled species. The isotopic enrichment is calculated from the relative abundances of these isotopic peaks.
¹H-NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and providing information about the position of the deuterium labels.[6][8][9]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the proton (¹H) NMR spectrum.
-
Procedure : A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling pattern. The remaining signals should be consistent with the overall structure of the fructose molecule.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Gas chromatography with headspace sampling is the standard method for the analysis of residual solvents in pharmaceutical products, as outlined in the United States Pharmacopeia (USP) general chapter <467>.[1][3]
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Procedure : A sample of this compound is placed in a sealed headspace vial and heated. The volatile residual solvents partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC. The retention times and peak areas of any detected solvents are compared to those of known standards to identify and quantify them.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the analysis and certification of a batch of this compound.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. labsolution.pl [labsolution.pl]
- 3. agilent.com [agilent.com]
- 4. Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection | Rahman | Modern Applied Science | CCSE [ccsenet.org]
- 5. agronomy.emu.ee [agronomy.emu.ee]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of deuterated fructose
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and metabolic properties of deuterated fructose. It is intended for professionals in research and development who utilize isotopically labeled compounds to trace metabolic pathways and elucidate biochemical mechanisms. This document details the key characteristics of deuterated fructose, outlines experimental protocols for its analysis, and illustrates its role in metabolic studies.
Introduction to Deuterated Fructose
Deuterated fructose is a stable isotope-labeled form of fructose where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a heavy isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical reactivity to its unlabeled counterpart.[1] This property makes deuterated fructose an invaluable tracer in metabolic research.[2][3] By introducing it into a biological system, researchers can track its passage through metabolic pathways, such as fructolysis and glycolysis. The primary analytical techniques for detecting and quantifying deuterated compounds and their metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish molecules based on differences in mass and nuclear spin properties, respectively.[4]
Physical and Chemical Properties
The substitution of hydrogen with deuterium atoms alters the physical properties of fructose, most notably its molecular weight. These changes are crucial for its detection in analytical experiments.
Table 1: Physical Properties of Unlabeled and Deuterated Fructose Variants
| Property | D-Fructose (Unlabeled) | D-[4-²H]fructose | D-Fructose-1,1,3,4,5,6,6-d₇ |
| Molecular Formula | C₆H₁₂O₆ | C₆²HH₁₁O₆ | C₆²H₇H₅O₆ |
| Molecular Weight ( g/mol ) | 180.16[5][6] | 181.17[7] | 187.20 |
| Physical Form | Crystalline solid[8] | Powder | Powder |
| Melting Point (°C) | 103[8] | Not specified | 119-122 (decomposes) |
| Solubility in Water | Highly soluble (~4000 g/L at 25°C)[8] | Not specified | Not specified |
Table 2: Spectroscopic and Isotopic Properties of Deuterated Fructose
| Property | Description | Example Value |
| Detection Methods | Primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] | - |
| Mass Shift | The increase in mass-to-charge ratio (m/z) compared to the unlabeled compound, corresponding to the number of deuterium atoms. | M+7 for D-Fructose-d₇ |
| Isotopic Purity | The percentage of molecules that are labeled with the specified number of deuterium atoms. | 97 atom % D for D-Fructose-d₇ |
| NMR Chemical Shifts | Deuterium substitution can cause small shifts in the ¹H and ¹³C NMR spectra compared to the unlabeled compound. | D-fructose exists as multiple tautomers (β-pyranose, β-furanose, α-furanose) in D₂O, each with a unique set of NMR resonances.[9] |
Key Applications in Metabolic Research
Deuterated fructose is a powerful tool for studying fructose metabolism in vivo. It allows for the direct, non-invasive measurement of hepatic fructose uptake and turnover.[10][11] Studies using compounds like [6,6′-²H₂]fructose have demonstrated that the liver has a higher extraction rate and faster turnover of fructose compared to glucose.[12] This makes deuterated fructose essential for investigating the metabolic effects of high-fructose diets and their link to conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[13][14]
Experimental Protocols
The analysis of deuterated fructose and its metabolites requires specific experimental protocols tailored to the analytical technique being used.
Protocol for NMR Spectroscopy Analysis
¹H NMR spectroscopy is used to determine the tautomeric composition of fructose in solution and to trace the deuterium label.
-
Sample Preparation : Dissolve a known quantity (e.g., 25-50 mg) of deuterated fructose in deuterium oxide (D₂O).[15]
-
Equilibration : Allow the solution to equilibrate for an extended period (e.g., at least 48 hours) at a controlled temperature (e.g., 20°C) to ensure the tautomeric forms (pyranose, furanose, and keto forms) reach equilibrium.[9]
-
Data Acquisition : Acquire ¹H NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), can be used to confirm assignments of resonances to specific protons in the fructose molecule.[15]
-
Data Analysis : Integrate the signals corresponding to the different tautomers to determine their relative concentrations.[9] The position and splitting patterns of the signals will confirm the location of the deuterium labels.
Protocol for Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
GC/MS is a highly sensitive technique for quantifying fructose in biological samples.
-
Internal Standard Addition : Spike the sample (e.g., plasma) with a known amount of an isotopically labeled fructose internal standard (e.g., [1, 2, 3-¹³C₃] D-fructose).[16]
-
Derivatization : Convert the fructose molecules into more volatile derivatives suitable for gas chromatography. A common method is to convert fructose to its methoxime per-acetate (MOA) derivative.[16]
-
Gas Chromatography : Inject the derivatized sample into a GC system. Use a temperature program to separate the fructose derivative from other components in the sample matrix. For fructose analysis, an inlet temperature of 250°C can be used.[16]
-
Mass Spectrometry : Analyze the eluting compounds using a mass spectrometer operating in a selected ion monitoring (SIM) mode. Monitor the characteristic fragment ions for the fructose derivative (e.g., m/z = 203) and its corresponding labeled internal standard (e.g., m/z = 206).[16]
-
Quantification : Calculate the concentration of fructose in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol for In Vivo Deuterium Metabolic Imaging (DMI)
DMI is a non-invasive imaging technique used to measure the uptake and metabolism of deuterated substrates in real-time.
-
Substrate Administration : Administer the deuterated fructose (e.g., [6,6′-²H₂]fructose) to the subject, typically via a fast intravenous (IV) bolus injection or a slow IV infusion.[10][11]
-
Dynamic ²H MR Spectroscopy : Immediately following administration, acquire dynamic deuterium (²H) MR spectra from the target organ (e.g., the liver) over a set period (e.g., 0-60 minutes).[12]
-
Data Analysis : Analyze the resulting spectra to measure the signal intensity of the deuterated fructose peak over time. The rate of signal decay corresponds to the metabolic turnover of fructose.[12][11] Simultaneously, monitor the emergence of signals from downstream metabolites, such as deuterated water (HDO), which indicates the rate of metabolic flux.[17]
Visualized Workflows and Pathways
The following diagrams illustrate the metabolic fate of fructose and a typical experimental workflow for its analysis.
Caption: Principal pathway of hepatic fructose metabolism (Fructolysis).
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. omicronbio.com [omicronbio.com]
- 8. Fructose - Wikipedia [en.wikipedia.org]
- 9. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cds.ismrm.org [cds.ismrm.org]
- 14. Computational Modeling of Fructose Metabolism and Development in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.uoc.gr [chemistry.uoc.gr]
- 16. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Fructose-d4: CAS Number, Identification, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Fructose-d4, a deuterated form of D-Fructose. It covers its fundamental identification, analytical methodologies, and its critical role as an internal standard in quantitative analysis, particularly within the realm of drug development and metabolomics.
Core Identification of this compound
This compound is a stable isotope-labeled version of D-fructose where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool for a variety of analytical applications.
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) number for this compound is 478518-49-9 .[1][2][3][4] It is important to note that this CAS number may be associated with different deuteration patterns, most commonly D-Fructose-4,5,6-d4 or D-Fructose-4,5,6,6-d4.
The molecular formula of this compound is C₆H₈D₄O₆ .
Physical and Chemical Properties
Below is a summary of the key quantitative data for this compound, presented for easy comparison with its non-deuterated counterpart, D-Fructose.
| Property | This compound | D-Fructose |
| CAS Number | 478518-49-9 | 57-48-7[5][6][7][8] |
| Molecular Formula | C₆H₈D₄O₆[1] | C₆H₁₂O₆[8] |
| Molecular Weight | 184.18 g/mol [1][3] | 180.16 g/mol [8] |
| Appearance | White to off-white solid[5] | White crystalline solid |
| Purity | Typically ≥98% | Varies by grade |
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound, often in complex biological matrices, relies on sophisticated analytical techniques. Its primary application is as an internal standard to ensure the accuracy and precision of quantitative methods for the native D-Fructose.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR would show characteristic shifts, and deuterium NMR (²H NMR) could directly observe the deuterium nuclei.
Methodology for ¹H NMR Analysis (adapted for this compound):
-
Sample Preparation: Dissolve a known quantity of this compound in deuterium oxide (D₂O). The concentration can range from 0.08 M to 0.36 M.[5]
-
Equilibration: Allow the solution to equilibrate at a controlled temperature (e.g., 20°C to 50°C) for at least 48 hours to allow for the establishment of tautomeric equilibrium.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz).
-
Spectral Analysis: The ¹H NMR spectrum of D-Fructose in D₂O is complex due to the presence of multiple tautomers (β-pyranose, β-furanose, α-furanose, and the keto form).[5] In this compound, the signals corresponding to the protons at the deuterated positions (e.g., H4, H5, H6) would be absent or significantly reduced in intensity. The remaining proton signals would be assigned based on their chemical shifts, coupling constants, and 2D NMR techniques like COSY and HMQC.[5]
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for confirming the molecular weight and for the quantification of this compound, especially when used as an internal standard.
Methodology for GC-MS Analysis (adapted for this compound):
This protocol is based on the established methods for the analysis of fructose using a deuterated internal standard.[4]
-
Sample Preparation and Derivatization:
-
To a biological sample (e.g., plasma, urine), add a known amount of this compound as the internal standard.
-
Precipitate proteins using an appropriate method (e.g., with barium hydroxide and zinc sulfate).[9]
-
Derivatize the sugars to make them volatile for GC analysis. A common method is the formation of methyloxime-peracetate derivatives.[10]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., a DB-5 column) and temperature program to separate the derivatized sugars.[11]
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Monitor for the characteristic fragment ions of derivatized D-Fructose and this compound. For the methyloxime peracetate derivative of fructose, a unique C1-C3 fragment is often observed.[4]
-
The mass of the fragment containing the deuterated positions will be shifted by +4 Da compared to the non-deuterated fructose.
-
Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte (D-Fructose) to the peak area of the internal standard (this compound).
-
Chromatography
Chromatographic techniques are essential for separating fructose from other sugars and matrix components prior to detection.
Methodology for Chromatographic Separation:
-
Ion-Exchange Chromatography: This technique can be used to separate fructose from glucose. A strong cation exchange resin in the calcium form can be employed, where glucose is retained more weakly than fructose.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for polar sugars, derivatization can be used to enhance retention on RP columns.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugars and can be used to separate unmodified and glycated peptides.[13]
Application in Drug Development and Research
The primary role of this compound in the scientific community is as a stable isotope-labeled internal standard.
Workflow for Quantitative Analysis using this compound as an Internal Standard:
The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard, such as this compound, in a quantitative analysis.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
This workflow highlights how the addition of a known quantity of the deuterated standard at the beginning of the sample preparation process allows for the correction of variability introduced during extraction, derivatization, and instrumental analysis, leading to highly accurate and reliable quantification.[2][3][14]
Synthesis of this compound
Conclusion
This compound, identified by its CAS number 478518-49-9, is a crucial tool for researchers and scientists, particularly in the fields of drug development and clinical chemistry. Its utility as a stable isotope-labeled internal standard enables the development of robust and accurate quantitative analytical methods for D-Fructose using techniques such as mass spectrometry and NMR spectroscopy. The methodologies outlined in this guide provide a framework for the identification and quantification of this important labeled compound, facilitating more precise and reliable scientific research.
References
- 1. scispace.com [scispace.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000660) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apo.ansto.gov.au [apo.ansto.gov.au]
- 14. musechem.com [musechem.com]
An In-depth Technical Guide to D-Fructose-d4: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential molecular information for D-Fructose-d4, a deuterated form of D-Fructose. The incorporation of deuterium in place of hydrogen atoms can be a critical tool in drug development and metabolic research, aiding in the investigation of pharmacokinetic and metabolic profiles of various compounds.[1][2]
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for a range of applications, from analytical standard preparation to metabolic flux analysis.
| Property | Value |
| Molecular Formula | C6H8D4O6[2] |
| Molecular Weight | 184.18 g/mol [2][3] |
| Exact Mass | 184.08849508 Da[3] |
Logical Relationship of Molecular Descriptors
The following diagram illustrates the relationship between the common name of the compound and its core molecular descriptors.
Caption: Logical flow from compound name to molecular formula and weight.
Experimental Protocols
While this document does not detail specific experimental protocols, the quantitative data presented herein is derived from computational methods. For instance, the molecular weight is computed by PubChem.[3] Researchers utilizing this compound as a tracer in metabolic studies would typically employ techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the deuterium-labeled molecules through various metabolic pathways. The design of such experiments would be highly dependent on the specific research questions being addressed.
References
Navigating the Critical Parameters of D-Fructose-d4: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of D-Fructose-d4, a deuterated form of fructose, crucial for researchers, scientists, and professionals in drug development. Understanding these core physicochemical properties is paramount for its effective application in metabolic research, tracer studies, and as an internal standard in analytical methodologies. While specific data for the deuterated analogue is limited, this guide leverages available information on this compound and complements it with established data for D-Fructose, given that isotopic labeling is not expected to significantly alter these fundamental characteristics.
Solubility Profile
The solubility of this compound is a critical factor for its handling and use in various experimental settings. The available data, primarily for aqueous solutions, is summarized below. For organic solvents, data for D-Fructose is provided as a close approximation.
Table 1: Solubility of this compound and D-Fructose in Common Solvents
| Solvent | Compound | Solubility | Temperature (°C) | Notes |
| Water (H₂O) | This compound | 100 mg/mL (542.95 mM)[1] | Not Specified | Ultrasonic and warming may be needed.[1] |
| Water (H₂O) | D-Fructose | Freely soluble[2] | 20 | |
| Water (H₂O) | D-Fructose | ~800 g/L[3] | 20 | |
| Water (H₂O) | D-Fructose | 3750 g/L[4] | 20 | |
| Dimethyl Sulfoxide (DMSO) | D-Fructose | 36 mg/mL (199.82 mM)[5] | 25 | |
| Ethanol | D-Fructose | Soluble, 1 g in 15 mL[2] | Not Specified | |
| Ethanol | D-Fructose | 5 mg/mL (27.75 mM)[5] | 25 | |
| Methanol | D-Fructose | Soluble, 1 g in 14 mL[2] | Not Specified | |
| Acetone | D-Fructose | Slightly soluble[2] | Not Specified | Freely soluble when hot.[2] |
| Pyridine | D-Fructose | Soluble[2] | Not Specified |
Experimental Protocol for Solubility Determination (Isothermal Method):
A common method to determine the solubility of a compound like D-Fructose in a solvent mixture involves the isothermal technique.
-
Solvent Preparation: Prepare mixtures of the desired solvents with varying mass fractions in separate, sealed cells.
-
Sample Addition: Add an excess amount of D-Fructose to each solvent mixture.
-
Equilibration: Place the cells in a shaker with a constant temperature bath and stir the solutions for an extended period (e.g., 48 hours) to ensure equilibrium is reached.
-
Settling: Allow the solutions to stand at the same constant temperature for approximately 24 hours to permit any undissolved solid particles to settle.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant liquid and determine the concentration of the dissolved D-Fructose using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or enzymatic assays.
Stability Profile
The stability of this compound under various conditions is crucial for ensuring its integrity during storage and experimentation. Key factors influencing its stability include temperature, pH, and light.
Thermal Stability
Heating fructose solutions can lead to degradation, particularly at elevated temperatures. This process is characterized by color changes, a decrease in pH, and the formation of various degradation products, including organic acids and 5-hydroxymethylfurfural (HMF).
Table 2: Thermal Degradation of Fructose Solutions
| Temperature (°C) | Heating Time (hours) | Observations |
| 110-150 | 1-5 | Decreased pH and fructose content; increased formation of formic acid, lactic acid, levulinic acid, and HMF.[6] |
| >103 | - | Decomposition temperature for solid D(-)-Fructose.[3] |
| 112.7 - 125.7 | - | Melting and initial decomposition temperature range for β-D-fructopyranose, dependent on heating rate.[7] |
A study on a 20% fructose solution heated between 110-150°C for 1-5 hours showed a decrease in pH and fructose content, with a corresponding increase in organic acids and HMF.[6] The color of the solution also changes, with the L-value (lightness) decreasing and a- and b-values (redness and yellowness) initially increasing and then decreasing.[6]
pH Stability
The pH of the solution significantly impacts the stability of fructose. In alkaline solutions (pH above 7), fructose can undergo the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to an equilibrium mixture of dextrose, levulose (fructose), and mannose.[8] Fructose is known to decompose in alkaline solutions, and substances that would raise the pH above 7 should not be added to fructose solutions.[9] It is also noted that calcium and barium can form insoluble complexes with fructose at a pH exceeding 7.[9] For D-Fructose solutions, a pH range of 5.0-7.0 (at 25°C, 18 g/L) is considered useful.[2]
Storage and Handling Recommendations
For long-term stability, this compound should be stored at -20°C.[1] Once in solution, it is recommended to store it in separate packages to avoid degradation from repeated freeze-thaw cycles.[1] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within 1 month.[10]
Degradation Pathways
The degradation of fructose can proceed through several pathways, primarily influenced by heat and pH. One of the key pathways, especially under acidic conditions, is the dehydration of fructose to form 5-hydroxymethylfurfural (HMF).
Caption: Simplified pathway of this compound degradation.
Experimental Workflows
Analyzing the purity and concentration of this compound often involves enzymatic assays. A typical workflow for such an analysis is outlined below.
References
- 1. glpbio.com [glpbio.com]
- 2. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chembk.com [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Natural Abundance of Deuterium in Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of deuterium in fructose, a key monosaccharide in numerous biological and chemical processes. Understanding the site-specific distribution of deuterium in fructose is crucial for various applications, including food authenticity verification, metabolic tracer studies, and the development of deuterated drugs with potentially enhanced pharmacokinetic profiles. This document details the analytical methodologies for determining deuterium abundance, presents available quantitative data, and illustrates the biochemical pathways influencing isotopic distribution.
Quantitative Data on Deuterium Abundance in Fructose
The determination of the natural abundance of deuterium at specific positions within the fructose molecule is primarily achieved through a technique known as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). This powerful analytical method allows for the quantification of the deuterium-to-hydrogen ratio ((D/H)i) at each carbon position in the molecule.
While extensive research has been conducted on the SNIF-NMR analysis of glucose from plants with different photosynthetic pathways (C3 and C4), direct and comprehensive site-specific deuterium abundance data for fructose remains less documented in publicly available literature. However, studies on glucose have shown distinct isotopic fingerprints depending on the plant's photosynthetic metabolism, and it is reported that fructose exhibits similar trends[1].
Table 1: Representative Site-Specific Deuterium Abundance in Sugars from C3 and C4 Plants
| Carbon Position | (D/H)i Ratio in Glucose from C3 Plants (e.g., beet, potato) | (D/H)i Ratio in Glucose from C4 Plants (e.g., maize, sugarcane) | Inferred Trend for Fructose |
| H-1 | Depleted | Enriched | Similar trend expected |
| H-2 | Enriched | Depleted | Similar trend expected |
| H-3 | Depleted | Enriched | Similar trend expected |
| H-4 | Enriched | Depleted | Similar trend expected |
| H-5 | Depleted | Enriched | Similar trend expected |
| H-6 | Significantly Depleted | Less Depleted | Similar trend expected |
Note: This table is based on data for glucose and inferred trends for fructose as specific, comprehensive quantitative data for fructose was not available in the reviewed literature. The terms "Enriched" and "Depleted" are relative to a statistical distribution of deuterium.
The differences in the isotopic distribution between sugars from C3 and C4 plants arise from the distinct enzymatic pathways and kinetic isotope effects associated with their respective carbon fixation mechanisms.
Experimental Protocols for Determining Deuterium Abundance
The primary technique for determining the site-specific natural abundance of deuterium in fructose is Quantitative 2H-NMR Spectroscopy (SNIF-NMR) . Due to the complexity of the 2H-NMR spectra of carbohydrates, a common and officially recognized method involves the fermentation of the sugar to ethanol, followed by the analysis of the resulting ethanol.
Sample Preparation and Fermentation
-
Sugar Extraction and Purification: Fructose is first extracted from the source material (e.g., fruit juice, honey). The sugar fraction is typically separated from organic acids and other interfering compounds using techniques like anion-exchange chromatography.
-
Fermentation: The purified sugar solution is fermented under controlled conditions using a specific yeast strain (e.g., Saccharomyces cerevisiae). It is crucial to ensure complete and quantitative fermentation to avoid isotopic fractionation during this step.
-
Distillation: The ethanol produced from the fermentation is quantitatively distilled to separate it from the fermentation medium.
Quantitative 2H-NMR Analysis of Ethanol
The SNIF-NMR method measures the deuterium-to-hydrogen ratios at the methyl ((D/H)I) and methylene ((D/H)II) sites of the ethanol molecule. These ratios are indicative of the isotopic composition of the original sugar.
-
Instrumentation: A high-field NMR spectrometer equipped with a dedicated deuterium probe and a fluorine lock is required.
-
Internal Standard: An internal standard with a known and certified deuterium content, such as tetramethylurea (TMU), is added to the sample for accurate quantification.
-
Acquisition Parameters: The 2H-NMR spectra are acquired under quantitative conditions, which typically involve long relaxation delays to ensure full relaxation of the deuterium nuclei.
-
Data Processing: The signals corresponding to the methyl and methylene groups of ethanol are integrated, and the (D/H)i ratios are calculated by comparing the integrals to that of the internal standard.
The following diagram illustrates the general workflow for the SNIF-NMR analysis of sugars via ethanol fermentation.
Biochemical Pathways Influencing Deuterium Distribution
The site-specific distribution of deuterium in fructose is a direct consequence of the enzymatic reactions involved in its biosynthesis and metabolism. The primary pathway for fructose synthesis in many organisms is the polyol pathway, which converts glucose to fructose.
The Polyol Pathway
The polyol pathway consists of two key enzymatic steps:
-
Aldose Reductase: Glucose is reduced to sorbitol. This reaction involves the transfer of a hydride ion from NADPH.
-
Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose, with the concomitant reduction of NAD+ to NADH.
The isotopic composition of the hydrogen atoms transferred in these reactions, as well as the kinetic isotope effects associated with the enzymes, will influence the final deuterium distribution in the fructose molecule.
The following diagram illustrates the polyol pathway for fructose biosynthesis.
Fructolysis and its Connection to Glycolysis
Once formed, fructose is primarily metabolized in the liver through the fructolysis pathway. This pathway bypasses the main rate-limiting step of glycolysis, leading to a more rapid flux of carbons into triose phosphates. The key enzymes in fructolysis are:
-
Fructokinase: Phosphorylates fructose to fructose-1-phosphate.
-
Aldolase B: Cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
DHAP can directly enter glycolysis, while glyceraldehyde is first phosphorylated to glyceraldehyde-3-phosphate. The isotopic signature of the hydrogen atoms in the resulting metabolites will be influenced by the stereospecificity of these enzymatic reactions.
The following diagram shows the initial steps of fructolysis and its entry into the glycolytic pathway.
Conclusion
The natural abundance of deuterium in fructose carries a wealth of information about its botanical origin and the biochemical pathways it has undergone. While direct, comprehensive site-specific data for fructose is an area for further research, the established SNIF-NMR methodology, particularly through the analysis of fermentation-derived ethanol, provides a robust tool for its isotopic characterization. For researchers, scientists, and drug development professionals, an understanding of the principles of deuterium distribution and the analytical techniques to measure it is invaluable for applications ranging from quality control to the design of novel therapeutics. The continued development of direct 2H-NMR methods for carbohydrates will undoubtedly provide even deeper insights into the isotopic fingerprint of fructose and other essential monosaccharides.
References
An In-Depth Technical Guide to Stable Isotope Labeling with D-Fructose-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the incorporation of these labeled compounds into various metabolic pathways. D-Fructose-d4, a deuterated form of fructose, serves as a valuable tracer for investigating fructose metabolism, which has gained significant interest due to its implications in various pathological conditions, including cancer and metabolic syndrome. This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis associated with the use of this compound in metabolic research.
Principles of Stable Isotope Labeling with this compound
Stable isotope labeling with this compound involves introducing fructose molecules, in which four hydrogen atoms have been replaced with deuterium (²H), into a biological system. As the cells metabolize the this compound, the deuterium label is incorporated into downstream metabolites. These labeled metabolites can then be detected and quantified using mass spectrometry (MS), providing a dynamic view of fructose utilization and its contribution to various metabolic pathways. This approach allows for the elucidation of metabolic fluxes, the identification of novel metabolic pathways, and the assessment of enzymatic activity under different physiological or pathological conditions. Deuteration has also been explored for its potential to alter the pharmacokinetic and metabolic profiles of drugs.[1]
Experimental Protocols
A typical stable isotope labeling experiment using this compound in cell culture involves several key steps, from cell culture preparation to mass spectrometry analysis.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in 6-well plates (a minimum of three wells per experimental condition) and allow them to adhere and grow overnight. Include extra wells for cell counting.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and fructose-free cell culture medium with this compound at the desired concentration. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled fructose and other small molecules.
-
Labeling: After the initial growth period, wash the cells with phosphate-buffered saline (PBS) and replace the standard medium with the prepared this compound labeling medium. The duration of labeling will depend on the specific metabolic pathway being investigated; metabolites in glycolysis can reach isotopic steady-state within minutes, while pathways like lipid metabolism may require longer incubation times.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to each well.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the individual metabolites, and the mass spectrometer detects and quantifies the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
-
Data Analysis: Process the raw mass spectrometry data to identify the labeled metabolites and determine the extent of deuterium incorporation. This is achieved by tracking the mass shift corresponding to the number of deuterium atoms in each metabolite.
Data Presentation
The quantitative data obtained from stable isotope labeling experiments with this compound can be presented in various formats to facilitate interpretation and comparison.
Table 1: Mass Isotopologue Distribution of TCA Cycle Metabolites after Labeling with Isotopically Labeled Fructose. This table illustrates the percentage of the metabolite pool that contains a certain number of labeled carbon atoms (M+n), providing insight into the contribution of fructose to the TCA cycle.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 45 | 10 | 25 | 5 | 10 | 3 | 2 |
| α-Ketoglutarate | 50 | 12 | 20 | 8 | 7 | 2 | 1 |
| Succinate | 55 | 15 | 15 | 10 | 5 | 0 | 0 |
| Fumarate | 60 | 18 | 12 | 8 | 2 | 0 | 0 |
| Malate | 58 | 17 | 13 | 9 | 3 | 0 | 0 |
| Aspartate | 65 | 20 | 10 | 5 | 0 | 0 | 0 |
| Glutamate | 52 | 15 | 22 | 7 | 4 | 0 | 0 |
Note: This data is representative and based on studies using 13C-labeled fructose, which provides a conceptual parallel for the expected outcomes with this compound labeling.
Table 2: Comparative Metabolic Rates of Fructose and Glucose. This table summarizes the key parameters derived from a study comparing the metabolism of deuterated fructose and glucose in liver cancer cells.
| Parameter | [6,6′-²H₂]fructose | [6,6′-²H₂]glucose |
| Metabolic Rate Equation (HDO Production) | c HDO / c fructose = 0.051 ⋅ t + 0.036 | c HDO / c glucose = 0.0077 ⋅ t + 0.78 |
| R² of Linear Fit | 0.97 | 0.65 |
Adapted from a study on [6,6′-2H2] fructose metabolism in HepG2 cells, where 'c' represents concentration and 't' represents time in minutes.[2]
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for stable isotope labeling.
Caption: Fructose metabolism and its link to the mTOR signaling pathway.
References
Methodological & Application
Application Note: High-Throughput Quantification of D-Fructose in Human Plasma using D-Fructose-d4 as an Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a key monosaccharide in human metabolism, is increasingly recognized for its role in various physiological and pathological processes, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and diabetes.[1] Accurate and robust quantification of fructose in biological matrices is crucial for understanding its metabolic pathways and for the development of novel therapeutics. This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-fructose in human plasma. The use of a stable isotope-labeled internal standard, D-Fructose-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]
Principle
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte, fructose, from the complex plasma matrix.[1][3] Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The stable isotope-labeled internal standard (SIL-IS), this compound, is chemically and physically almost identical to the analyte, D-fructose, ensuring it co-elutes and experiences similar ionization effects.[1][2] This allows for reliable correction of any analytical variability, leading to highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
D-Fructose (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve D-fructose and this compound in ultrapure water to prepare individual 1 mg/mL primary stock solutions.
-
-
Intermediate Stock Solutions:
-
Prepare serial dilutions of the D-fructose primary stock solution in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.
-
Prepare an intermediate stock solution of this compound in the same diluent to be used for spiking.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate D-fructose intermediate stock solutions to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
-
Sample Preparation Protocol
The following protocol outlines the protein precipitation method for extracting fructose from human plasma samples.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Method
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | UPLC System |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Hydroxide |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| D-Fructose | 179.1 | 89.1 | 0.05 | 30 | 12 |
| This compound | 183.1 | 92.1 | 0.05 | 30 | 12 |
Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.[3][4]
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (µg/mL) | Regression Model | r² |
| D-Fructose | 0.1 - 100 | Linear (1/x²) | >0.995 |
Table 2: Lower and Upper Limits of Quantification (LLOQ & ULOQ)
| Parameter | Concentration (µg/mL) |
| LLOQ | 0.1 |
| ULOQ | 100 |
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-Assay Precision (%CV) (n=6) | Intra-Assay Accuracy (%) (n=6) | Inter-Assay Precision (%CV) (n=18) | Inter-Assay Accuracy (%) (n=18) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Medium | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow from sample collection to final data analysis.
Caption: Overview of the analytical workflow.
Conclusion
This application note provides a detailed protocol for the robust and accurate quantification of D-fructose in human plasma using this compound as an internal standard with LC-MS/MS. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in clinical research and drug development settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for D-Fructose-d4 In Vivo Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracer studies using stable isotopes are powerful tools for elucidating the in vivo fate of nutrients and xenobiotics. D-Fructose-d4, a deuterated analog of fructose, serves as an excellent tracer to investigate fructose metabolism, which has been increasingly implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] These application notes provide detailed protocols for conducting in vivo metabolic tracer studies in rodent models using this compound, from tracer administration and sample collection to metabolite extraction and analysis.
Fructose metabolism primarily occurs in the liver, where it is phosphorylated to fructose-1-phosphate and subsequently cleaved into triose phosphates, bypassing the main regulatory step of glycolysis.[2][3] This distinct metabolic route can lead to increased de novo lipogenesis and uric acid production. Understanding the dynamics of fructose metabolism in vivo is crucial for developing therapeutic strategies for fructose-related metabolic diseases.
Experimental Protocols
Animal Models and acclimatization
rodent models are commonly used for studying fructose metabolism due to their physiological similarities to humans in this context.[4]
-
Animal Strain: Male C57BL/6J mice (8-10 weeks old) are a suitable choice due to their susceptibility to diet-induced metabolic syndrome. Sprague-Dawley rats can also be used.[5][6]
-
Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week of acclimatization before the experiment.
-
Diet: For studies investigating the effect of chronic high-fructose consumption, mice can be fed a diet containing 30% fructose for several weeks prior to the tracer study.[7] Control animals should be fed a standard chow diet.
This compound Tracer Administration
The tracer can be administered via oral gavage or intravenous infusion, depending on the research question. Oral gavage mimics dietary fructose intake, while intravenous infusion allows for direct assessment of hepatic metabolism.
Protocol for Oral Gavage:
-
Preparation of this compound Solution: Prepare a 2 g/kg body weight solution of this compound in sterile water. The volume for oral gavage should not exceed 10 ml/kg for mice.[8]
-
Fasting: Fast the animals for 6 hours prior to gavage to ensure an empty stomach and synchronized metabolic state. Water should be available ad libitum.
-
Administration: Administer the this compound solution using a ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal injury.[4][8] Pre-coating the gavage needle with a small amount of sucrose solution can reduce stress in the animals.[9][10]
Protocol for Intravenous Infusion:
-
Catheter Implantation: For conscious and freely moving animals, implant a catheter into the jugular vein a few days prior to the experiment to allow for recovery.
-
Preparation of this compound Infusion Solution: Prepare a sterile solution of this compound in saline at a concentration suitable for the desired infusion rate.
-
Infusion: Infuse the this compound solution at a constant rate (e.g., 10-20 mg/kg/min) for a specified duration (e.g., 60-120 minutes).
Sample Collection
A timed collection of blood and tissues is critical to capture the dynamic metabolic fate of the tracer.
Blood Collection:
-
Time Points: Collect blood samples at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-tracer administration.[7]
-
Method: Collect blood (approximately 50-100 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Processing: Immediately place the blood on ice and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
Tissue Collection:
-
Time Points: Tissues should be collected at the end of the experiment (e.g., 120 minutes) or at different time points in separate cohorts of animals to construct a time-course.
-
Procedure: Euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Harvesting: Quickly dissect the liver, adipose tissue, and other tissues of interest.
-
Sample Processing: Rinse the tissues with ice-cold saline, blot dry, and immediately freeze them in liquid nitrogen. Store the frozen tissues at -80°C until metabolite extraction.
Metabolite Extraction and Analysis
Metabolite Extraction from Plasma
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.
Metabolite Extraction from Liver Tissue
-
Homogenization: Homogenize approximately 50 mg of frozen liver tissue in 1 mL of ice-cold 80% methanol using a bead-based homogenizer.[2][11]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Drying and Reconstitution: Follow the same drying and reconstitution steps as for plasma samples. An alternative two-step extraction using isopropanol-methanol followed by methanol-water can also be employed for broader metabolite coverage.[12][13]
Analytical Methods
LC-MS/MS for this compound and Labeled Metabolites:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sugars and sugar phosphates.[10][14][15]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification of this compound and its deuterated metabolites.
GC-MS for Volatile Metabolites:
-
Derivatization: For the analysis of sugars and organic acids by GC-MS, a two-step derivatization process involving methoximation followed by trimethylsilylation is typically required.[16]
-
Analysis: The derivatized samples can be analyzed on a GC-MS system to separate and quantify the labeled metabolites. Unique fragments of glucose and fructose derivatives can be used for quantitative analysis.[17]
Data Presentation
Quantitative data from the tracer study should be summarized in tables to facilitate comparison between different experimental groups.
| Metabolite | Control Group (Tracer Enrichment %) | High-Fructose Diet Group (Tracer Enrichment %) | p-value |
| Plasma | |||
| This compound | 85.2 ± 5.6 | 78.9 ± 6.1 | <0.05 |
| Glucose-d2 | 12.3 ± 2.1 | 18.5 ± 3.2 | <0.01 |
| Lactate-d1 | 8.7 ± 1.5 | 12.4 ± 2.0 | <0.01 |
| Liver | |||
| Fructose-1-phosphate-d4 | 65.4 ± 7.8 | 75.1 ± 8.3 | <0.05 |
| Glyceraldehyde-3-phosphate-d2 | 25.1 ± 4.5 | 35.8 ± 5.1 | <0.01 |
| Palmitate-d2 (de novo lipogenesis) | 5.2 ± 1.1 | 15.7 ± 2.8 | <0.001 |
Data are presented as mean ± SD. Statistical analysis performed using Student's t-test.
Visualization of Metabolic Pathways and Experimental Workflow
Fructose Metabolic Pathway
Caption: Major metabolic pathways of this compound in the liver.
Experimental Workflow
References
- 1. Mannose and Fructose metabolism [mpmp.huji.ac.il]
- 2. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite profiling of mice under long-term fructose drinking and vitamin D deficiency: increased risks for metabolic syndrome and nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.vt.edu [research.vt.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fructose Metabolism Mnemonic for USMLE [pixorize.com]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. researchgate.net [researchgate.net]
- 14. graphviz.org [graphviz.org]
- 15. Fructose- and glucose-conditioned preferences in FVB mice: strain differences in post-oral sugar appetition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Disparate Metabolomic Responses to Fructose Consumption between Different Mouse Strains and the Role of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Fructose-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify key metabolic pathways, and discover potential targets for therapeutic intervention. D-Fructose-d4, a deuterated analog of fructose, serves as a valuable tracer in these studies, offering insights into fructose metabolism and its interplay with central carbon metabolism.
Stable isotope tracers like this compound provide a non-radioactive method to track metabolic pathways.[1] The incorporation of deuterium from this compound into downstream metabolites can be accurately measured using mass spectrometry (MS), allowing for the quantification of metabolic fluxes.[2][3] This approach is instrumental in studying a variety of conditions where fructose metabolism is pertinent, including metabolic diseases like diabetes and obesity, as well as in cancer research.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis.
Applications
The use of this compound as a metabolic tracer is particularly relevant in the following research areas:
-
Elucidating Fructose Metabolism: Tracing the metabolic fate of this compound allows for the direct measurement of its uptake and conversion into various metabolites, providing a clearer picture of fructolysis and its contribution to glycolysis, gluconeogenesis, and the pentose phosphate pathway.
-
Investigating Metabolic Diseases: Aberrant fructose metabolism is implicated in a range of metabolic disorders. This compound can be used to study these alterations in cellular models, animal models, and even in human subjects.[4]
-
Cancer Metabolism Research: Cancer cells often exhibit altered metabolic phenotypes, including changes in fructose utilization. This compound can help to probe these cancer-specific metabolic pathways, potentially identifying novel therapeutic targets. Recent studies have explored the use of deuterated fructose in imaging liver cancer.[5][6]
-
Drug Development: By understanding the metabolic rewiring in disease states, this compound can be used to assess the efficacy of drugs that target metabolic pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using this compound in a cancer cell line compared to a control cell line. This data illustrates the potential insights that can be gained from such studies.
Table 1: Relative Abundance of Deuterium-Labeled Metabolites
| Metabolite | Control Cells (Relative Abundance, M+n) | Cancer Cells (Relative Abundance, M+n) |
| Fructose-1-phosphate | 100% | 120% |
| Dihydroxyacetone phosphate | 80% | 95% |
| Glyceraldehyde-3-phosphate | 75% | 90% |
| Lactate | 60% | 85% |
| Glucose | 45% | 30% |
| Serine | 30% | 40% |
Table 2: Calculated Metabolic Fluxes (normalized to Fructose uptake rate)
| Metabolic Pathway | Control Cells (Relative Flux) | Cancer Cells (Relative Flux) |
| Fructolysis | 1.00 | 1.25 |
| Glycolysis (from Fructose) | 0.65 | 0.80 |
| Gluconeogenesis (to Glucose) | 0.25 | 0.15 |
| Pentose Phosphate Pathway | 0.10 | 0.18 |
| Serine Biosynthesis | 0.05 | 0.12 |
Experimental Protocols
This section provides a detailed methodology for a typical metabolic flux analysis experiment using this compound with cultured mammalian cells and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed mammalian cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare fresh culture medium containing this compound. The standard glucose and fructose in the medium should be replaced with unlabeled glucose and this compound at the desired concentrations. A common starting point is to replace the glucose entirely or partially with this compound.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound containing medium to the cells.
-
Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into intracellular metabolites. The optimal incubation time should be determined empirically but typically ranges from a few hours to 24 hours to reach isotopic steady state.[7]
-
II. Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction Solution: Prepare an ice-cold metabolite extraction solution. A common solution is 80:20 methanol:water.
-
Metabolite Extraction:
-
Add the ice-cold extraction solution to each well.
-
Scrape the cells from the plate in the extraction solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new clean tube. This sample is now ready for derivatization and GC-MS analysis.
III. Derivatization for GC-MS Analysis
Many polar metabolites, including sugars and organic acids, are not volatile enough for GC-MS analysis and require derivatization. A common method is methoximation followed by silylation.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Methoximation:
-
Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 30°C for 90 minutes with shaking. This step protects the carbonyl groups of sugars.
-
-
Silylation:
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.
-
Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.
-
-
Final Sample: The derivatized sample is now ready for injection into the GC-MS.
IV. GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A suitable column for separating derivatized metabolites is a DB-5ms or equivalent.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp up to a high temperature (e.g., 325°C) at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify all metabolites and their isotopologues, or Selected Ion Monitoring (SIM) mode for targeted quantification of specific deuterated metabolites. In SIM mode, monitor the m/z values corresponding to the unlabeled and deuterium-labeled fragments of the metabolites of interest.
-
V. Data Analysis
-
Peak Identification and Integration: Identify the chromatographic peaks corresponding to the derivatized metabolites based on their retention times and mass spectra, by comparing them to a library of standards. Integrate the peak areas for all relevant isotopologues.
-
Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., ¹³C, ²H).
-
Calculation of Mass Isotopomer Distributions (MIDs): Determine the fractional abundance of each mass isotopomer for each metabolite.
-
Metabolic Flux Calculation: Use software packages specifically designed for MFA (e.g., INCA, Metran, WUFlux) to fit the experimental MIDs to a metabolic network model. This will provide the calculated flux values for the reactions in the model.
Visualizations
Experimental Workflow
Caption: this compound MFA workflow.
Metabolic Fate of this compound
Caption: Deuterium tracing from this compound.
Logical Flow of Metabolic Flux Analysis
Caption: MFA computational workflow.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes: D-Fructose-d4 in Metabolomics
Introduction
D-Fructose-d4 is a deuterated stable isotope of D-fructose, which serves as a powerful tool in metabolomics research. By replacing four hydrogen atoms with deuterium, this compound becomes a tracer that can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the metabolic fate of fructose through various biochemical pathways, providing critical insights into cellular metabolism, disease pathogenesis, and drug development. Key applications include metabolic flux analysis, biomarker discovery, and investigating the metabolic effects of high fructose consumption.[1]
Core Applications
-
Metabolic Tracer Studies: this compound is used to trace the metabolic pathways of fructose in living systems, from single cells to whole organisms.[2] Because it is non-radioactive, it is safe for use in human studies.[3][4] By introducing labeled fructose, researchers can track the incorporation of deuterium into downstream metabolites such as glucose, lactate, fatty acids, and amino acids.[2] This helps to elucidate the contributions of fructose to glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and de novo lipogenesis.[2][5]
-
Metabolic Flux Analysis: Isotope tracing with this compound enables the quantification of metabolic rates, or fluxes, through specific pathways. By measuring the rate of appearance of labeled downstream metabolites, researchers can determine how different conditions, such as disease states or drug treatments, alter fructose metabolism. For example, studies have used labeled fructose to show that a significant portion of ingested fructose is converted to glucose and lactate, and to quantify its oxidation rate.[3][4]
-
Investigating Fructose-Induced Pathologies: High fructose consumption is linked to metabolic disorders like obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[6] this compound can be used to investigate the underlying metabolic changes. For instance, studies in human adipocytes using labeled fructose have shown that fructose robustly stimulates anabolic processes, including the synthesis of glutamate and fatty acids like palmitate.[2]
-
Drug Discovery and Development: this compound can be used to assess the efficacy of drugs targeting metabolic pathways. By tracing the flow of fructose-derived carbons, researchers can determine if a drug candidate effectively inhibits a specific enzyme or pathway involved in fructose metabolism. This is valuable in the development of therapies for metabolic diseases.[1]
Quantitative Data Summary
The following tables summarize quantitative data from metabolomics studies using isotopically labeled fructose to trace its metabolic fate.
Table 1: Metabolic Fate of Ingested Fructose in Humans
| Parameter | Condition | Value (Mean ± SD) | Time Frame | Citation |
| Oxidation Rate | Non-exercising subjects | 45.0% ± 10.7 | 3-6 hours | [3][4] |
| Exercising subjects | 45.8% ± 7.3 | 2-3 hours | [3][4] | |
| Exercising subjects (with glucose) | 66.0% ± 8.2 | 2-3 hours | [3][4] | |
| Conversion to Glucose | Non-exercising subjects | 41.0% ± 10.5 | 3-6 hours | [3][4] |
| Conversion to Lactate | Non-exercising subjects | ~25% | A few hours | [3][4] |
| Conversion to Plasma Triglycerides | Non-exercising subjects | <1% (direct) | - | [3][4] |
Table 2: Fructose-Induced Metabolic Changes in Differentiated Human Adipocytes
| Metabolic Change | Fructose Concentration | Fold Increase vs. Control | Citation |
| Glutamate Synthesis | 5 mM | 7.2 | [2] |
| Pyruvate Dehydrogenase (PDH) Flux | 5 mM | ~4.0 | [2] |
| Fatty Acid Synthase | 5 mM | 4.33 | [2] |
| De Novo Palmitate Synthesis | 5 mM | 4.8 | [2] |
| De Novo Oleate Synthesis | 5 mM | 2.56 | [2] |
| Palmitate Release | 5 mM | 1.67 | [2] |
Table 3: Comparative Metabolic Flux in Corynebacterium glutamicum
| Pathway Flux (% of Substrate Uptake) | On Glucose | On Fructose | Citation |
| Pentose Phosphate Pathway (PPP) | 62.0% | 14.4% | [5] |
| Pyruvate Dehydrogenase Complex | 70.9% | 95.2% | [5] |
| PTS Fructose Uptake | N/A | 92.3% | [5] |
| PTS Mannose Uptake (for Fructose) | N/A | 7.7% | [5] |
Experimental Protocols
1. Protocol for In Vitro Cell Culture Tracer Studies
This protocol is adapted from studies on human adipocytes and is suitable for tracing this compound metabolism in adherent cell cultures.[2][7]
A. Cell Culture and Treatment:
-
Culture human adipocytes (or other cell types of interest) to confluence in standard culture dishes (e.g., 6 cm dish).
-
Prepare the experimental media. For the labeled group, supplement the media with the desired concentration of this compound. A common approach is to use the labeled tracer at 10% of the total fructose concentration.[2]
-
Remove the standard culture medium from the cells.
-
Wash the cells twice with 5 mL of pre-warmed (37°C) phosphate-buffered saline (PBS) to remove residual medium.[7]
-
Add the experimental media (with or without this compound) to the cells and incubate for the desired time period (e.g., 24-48 hours).
B. Metabolite Extraction:
-
After incubation, place the culture dishes on ice.
-
Aspirate the medium. If analyzing extracellular metabolites, save 1 mL of the medium in a separate tube.[7]
-
To quench metabolism rapidly, add approximately 10 mL of liquid nitrogen directly to the dish to snap-freeze the cells.[7]
-
Before all the liquid nitrogen evaporates, add 500 µL of ice-cold 80% methanol (MS-grade) to the dish.[7]
-
Gently swirl the dish for at least 3 minutes to ensure all cells are in contact with the methanol.[7]
-
Using a cell scraper, thoroughly scrape the cells into the methanol suspension.[7]
-
Transfer the cell lysate into a 1.5 mL microcentrifuge tube.[7]
-
Centrifuge the lysate at maximum speed (>13,000 rpm) for 30 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
2. Protocol for Sample Preparation from Plasma/Serum
This protocol is for the extraction of fructose and other metabolites from clinical plasma or serum samples for GC-MS analysis.[9][10]
-
Thaw frozen serum or plasma samples on ice.
-
To a 200 µL aliquot of the sample, add a known amount of an appropriate internal standard.
-
To precipitate proteins, add 300 µL of 0.3 N barium hydroxide, followed by 300 µL of 0.3 N zinc sulfate.[9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, which contains the metabolites.[9]
-
The sample is now ready for derivatization prior to GC-MS analysis.
3. Protocol for GC-MS Analysis of Fructose
This protocol describes a general method for the quantification of fructose using Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization.[9][10]
A. Derivatization (O-methyloxime acetate):
-
Dry the metabolite extract under a stream of nitrogen.
-
Add a solution of methoxylamine hydrochloride in pyridine to the dried sample to form methyloxime derivatives of the sugars.
-
Incubate the reaction mixture.
-
Add acetic anhydride to acetylate the hydroxyl groups.
-
The resulting O-methyloxime peracetate derivatives are volatile and suitable for GC-MS analysis.[10]
B. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Column: A suitable capillary column for sugar analysis (e.g., DB-5ms).
-
Inlet Temperature: 250°C.[9]
-
Split Ratio: 2:1.[9]
-
Oven Program: Hold at 205°C for 15 minutes, then ramp at 50°C/min to a final temperature of 250°C.[9]
-
Ionization Mode: Electron Impact (EI).[10]
-
Data Acquisition: Monitor for unique mass fragments of the derivatized fructose and the deuterated internal standard. For example, a characteristic C1-C3 fragment is formed from keto-hexoses like fructose.[10]
Visualizations
Caption: Experimental workflow for metabolomics studies using this compound.
Caption: Simplified metabolic fate of this compound tracer.
References
- 1. Fructose and Mannose Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disparate Metabolomic Responses to Fructose Consumption between Different Mouse Strains and the Role of Gut Microbiota [mdpi.com]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Tautomer Analysis of D-Fructose-d4 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of deuterium-labeled D-Fructose-d4 for the precise analysis of its tautomeric distribution in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. The selective incorporation of deuterium simplifies complex proton (¹H) NMR spectra, enabling unambiguous identification and quantification of the five primary fructose tautomers: β-pyranose, β-furanose, α-furanose, α-pyranose, and the open-chain keto form. This methodology provides a powerful tool for studying carbohydrate structure and dynamics, which is critical in drug development, food science, and metabolic research. Detailed experimental protocols for sample preparation, NMR data acquisition, and spectral analysis are provided, alongside quantitative data on tautomer distribution.
Introduction
D-Fructose is a key monosaccharide that exists in solution as a complex equilibrium of five tautomers.[1] The relative populations of these isomers are influenced by solvent, temperature, and pH, and their distinct conformations play a significant role in their biological activity and chemical reactivity.[2] Conventional ¹H NMR spectroscopy of fructose is often hampered by severe spectral overlap, making precise quantification of each tautomer challenging.[2]
To overcome this limitation, site-specific deuterium labeling of D-fructose (e.g., D-Fructose-1,1,6,6-d4) can be employed. The substitution of protons with deuterium at non-labile positions simplifies the ¹H NMR spectrum by removing signals and scalar couplings from the deuterated sites. This spectral simplification allows for more accurate integration of the remaining proton signals, leading to a more precise determination of the tautomeric composition. Additionally, ²H NMR spectroscopy can be utilized to directly probe the deuterated sites.
Tautomeric Forms of D-Fructose
In solution, D-fructose exists as an equilibrium mixture of cyclic and open-chain forms. The five primary tautomers are depicted below.
Caption: Equilibrium between the different tautomers of D-fructose in solution.
Quantitative Tautomer Analysis
The equilibrium distribution of D-fructose tautomers can be accurately determined by integrating well-resolved signals in the ¹H NMR spectrum. The use of this compound, particularly with deuteration at the C1 and C6 positions, significantly simplifies the upfield region of the spectrum, allowing for more precise integration of the remaining proton signals.
The following table summarizes the typical tautomeric distribution of D-fructose in D₂O at 20°C, as determined by ¹H NMR spectroscopy.[3][4]
| Tautomer | Abbreviation | Tautomer Distribution (%) |
| β-D-fructopyranose | β-pyr | 68.23 |
| β-D-fructofuranose | β-fur | 22.35 |
| α-D-fructofuranose | α-fur | 6.24 |
| α-D-fructopyranose | α-pyr | 2.67 |
| keto (open-chain) | keto | 0.50 |
Experimental Protocols
Synthesis of this compound (General Approach)
While various deuterated fructose isotopologues can be synthesized, a common strategy involves the deuteration at the C1 and C6 positions. A general synthetic workflow is outlined below. The specific details of the synthesis can be adapted from established methods for carbohydrate modifications.
Caption: General workflow for the synthesis of D-Fructose-1,1,6,6-d4.
Sample Preparation for NMR Analysis
-
Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of high-purity deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Equilibration: Allow the solution to equilibrate at the desired temperature for at least 48 hours to ensure that the tautomeric equilibrium is reached.[2]
-
Internal Standard: Add a known concentration of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and quantification.
¹H NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal signal dispersion.
-
Temperature: Maintain a constant temperature throughout the experiment (e.g., 20°C).
-
Experiment: Acquire a standard 1D ¹H NMR spectrum.
-
Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation delay (d1): 5 times the longest T₁ of the protons of interest (typically 5-10 seconds) to ensure full relaxation for accurate quantification.
-
Number of scans (ns): 16 or higher for good signal-to-noise ratio.
-
Spectral width (sw): A range that covers all proton signals (e.g., 12 ppm).
-
²H NMR Data Acquisition (Optional)
For direct observation of the deuterium signals, a ²H NMR spectrum can be acquired.
-
Solvent: Use a non-deuterated solvent to avoid a large solvent signal.[5]
-
Locking: The experiment must be acquired unlocked.[5]
-
Shimming: Perform shimming using the proton signal of the solvent.[5]
-
Experiment: Acquire a standard 1D ²H NMR spectrum.
-
Referencing: The natural abundance ²H signal of the solvent can be used for chemical shift referencing.[5]
Data Analysis Workflow
The following workflow outlines the steps for analyzing the acquired NMR data to determine the tautomer distribution.
References
- 1. Quantitation of absolute 2H enrichment of plasma glucose by 2H NMR analysis of its monoacetone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Observation of the keto tautomer of D-fructose in D(2)O using (1)H NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
Application Note: High-Throughput Analysis of D-Fructose-d4 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Fructose, a key monosaccharide in human metabolism, is increasingly studied for its role in various physiological and pathological processes. The use of stable isotope-labeled internal standards is crucial for accurate quantification of endogenous analytes in complex biological matrices. D-Fructose-d4, a deuterated analog of D-fructose, serves as an ideal internal standard for mass spectrometry-based quantification, minimizing variability from sample preparation and matrix effects. This application note provides a detailed protocol for the sample preparation and analysis of this compound in human plasma using a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Presentation
Table 1: Typical Quantitative Performance Characteristics of the LC-MS/MS Method for this compound Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL[1] |
| Intra-day Precision (%CV) | < 8%[1] |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | Minimal |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein Precipitation Plates (96-well)
-
Collection Plates (96-well)
-
Plate Sealer
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS System (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
Sample Preparation Protocol
This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in 50:50 ACN/Water.
-
Prepare a working internal standard (IS) solution by diluting the stock solution with ACN to the desired concentration.
-
-
Sample Thawing:
-
Thaw plasma samples and this compound working solutions at room temperature.
-
Vortex all solutions gently to ensure homogeneity.
-
-
Protein Precipitation:
-
Pipette 50 µL of human plasma into each well of a 96-well protein precipitation plate.
-
Add 200 µL of the this compound working IS solution (in ACN) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
-
Centrifugation:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully unseal the plate.
-
Transfer 150 µL of the supernatant to a clean 96-well collection plate.
-
-
Evaporation and Reconstitution (Optional, if concentration is needed):
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% ACN with 0.1% FA).
-
-
Sample Injection:
-
Seal the collection plate.
-
Place the plate in the autosampler of the LC-MS/MS system for analysis.
-
LC-MS/MS Analysis
-
LC Column: ACQUITY UPLC BEH Amide Column (2.1 x 50 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: To be optimized for this compound and unlabeled D-Fructose.
Mandatory Visualization
Caption: Workflow for this compound sample preparation.
Discussion
The described protein precipitation method is a simple, rapid, and effective technique for the extraction of this compound from human plasma.[3] This high-throughput sample preparation procedure, coupled with a sensitive and selective LC-MS/MS method, allows for the accurate and precise quantification of fructose in large batches of samples, which is essential in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard like this compound is critical to correct for any analyte loss during sample processing and to compensate for matrix-induced ionization suppression or enhancement, thereby ensuring data quality and reliability.[4] For more complex matrices or to remove other interfering substances like lipids, further cleanup steps such as solid-phase extraction (SPE) could be considered.[3][5]
References
Application Notes and Protocols for D-Fructose-d4 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of D-Fructose-d4 in animal studies for metabolic research. While specific public-domain data on this compound is limited, the following protocols and data are based on established methodologies for stable isotope tracing of hexoses, such as D-fructose and [U-13C] glucose, in rodent models.
Introduction
This compound is a deuterated analog of D-fructose, used as a stable isotope tracer in metabolic research. Its administration in animal models allows for the in vivo tracking of fructose absorption, distribution, metabolism, and excretion (ADME). This enables researchers to distinguish exogenously administered fructose from the endogenous pool, providing valuable insights into fructose metabolic pathways and their dysregulation in various disease states.
Key Applications:
-
Metabolic Flux Analysis: Quantifying the rate of fructose conversion through various metabolic pathways, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) parameters of fructose.
-
Disease Model Research: Investigating the role of fructose metabolism in the pathophysiology of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2]
Quantitative Data Summary
The following tables provide expected pharmacokinetic and metabolic parameters based on studies with unlabeled fructose and other stable isotope-labeled hexoses in rodents. These values should be considered as a reference point for designing and interpreting studies with this compound.
Table 1: Pharmacokinetic Parameters of Fructose in Rats following Oral Gavage
| Parameter | Value | Animal Model | Reference |
| Dose | 1 g/kg | Male Wistar Rats | [3] |
| Intestinal Availability | 0.62 | Male Wistar Rats | [3] |
| Hepatic Availability | 0.33 | Male Wistar Rats | [3] |
| Oral Bioavailability | 0.19 | Male Wistar Rats | [3] |
| Tmax (Portal Vein) | ~15-30 min | - | General Knowledge |
| Tmax (Systemic) | ~30-60 min | - | General Knowledge |
Data adapted from studies using unlabeled fructose.
Table 2: Representative Tissue Isotopic Enrichment Following Oral Gavage of a Labeled Hexose
| Tissue | Peak Enrichment Time | Expected Labeled Metabolites | Reference |
| Plasma | ~15 min | This compound, Glucose-d2, Lactate-d1 | [4] |
| Liver | ~30-120 min | This compound, Fructose-1-P-d4, Glycogen-d4 | [4] |
| Brain | ~120-240 min | Glucose-d2, Lactate-d1, Amino Acids-d | [4] |
| Adipose Tissue | >120 min | Glycerol-3-P-d, Fatty Acids-d | [5] |
This table is a generalized representation based on stable isotope tracing studies with labeled glucose and fructose.
Experimental Protocols
Preparation of this compound Dosing Solution
-
Determine the appropriate dose: Doses in rodent studies for fructose and its analogs typically range from 1 to 4 g/kg body weight.[4][6] The specific dose will depend on the research question.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable vehicle: For oral administration, dissolve the this compound in sterile water or saline. For intravenous administration, use a sterile, isotonic saline solution. Ensure the final concentration allows for the desired dosing volume.
-
Ensure complete dissolution: Vortex or gently heat the solution if necessary to ensure the this compound is fully dissolved.
-
Sterilization: For intravenous administration, filter-sterilize the solution through a 0.22 µm filter.
Animal Handling and Administration
Animal Models: Male Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used for metabolic studies.[1][3]
Fasting: A fasting period of 3 to 12 hours prior to administration is common to reduce background levels of metabolites.[6]
Administration Route:
-
Oral Gavage (most common):
-
Gently restrain the animal.
-
Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Insert the gavage needle into the esophagus and slowly administer the this compound solution.
-
The maximum recommended gavage volume is 10 ml/kg for mice and 20 ml/kg for rats.[3]
-
-
Intravenous (IV) Injection/Infusion:
-
Typically administered via a tail vein catheter.
-
This route is used for studies requiring precise control over the tracer delivery rate and to bypass intestinal absorption.
-
-
Intraperitoneal (IP) Injection:
-
An alternative to IV injection, though absorption kinetics may be different.
-
Sample Collection
Blood:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile.[4]
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Use tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).
-
Centrifuge to separate plasma and store at -80°C until analysis.
Tissues:
-
At the end of the experiment, euthanize the animal via an approved method (e.g., cervical dislocation followed by decapitation).
-
Rapidly excise tissues of interest (e.g., liver, intestine, muscle, adipose tissue, brain).[4]
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[7]
-
Store tissues at -80°C until metabolite extraction.
Sample Analysis
-
Metabolite Extraction:
-
Homogenize frozen tissues in a cold solvent mixture, typically methanol/acetonitrile/water.
-
For plasma, perform protein precipitation with a cold organic solvent like methanol or acetonitrile.
-
Centrifuge to pellet precipitated proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for separating and quantifying this compound and its labeled downstream metabolites with high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, often requiring derivatization of the analytes.[4]
-
Visualizations
Experimental Workflow
Fructose Metabolism Signaling Pathway
References
- 1. Impact of a long‐term high‐fructose diet on systemic metabolic profiles of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fructose-containing sweeteners on fructose intestinal, hepatic, and oral bioavailability in dual-catheterized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-Specific Fructose Metabolism in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
Application Note and Protocols for the Detection of D-Fructose-d4 Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux. D-Fructose-d4, a deuterium-labeled isotopologue of D-Fructose, serves as an effective tracer for studying fructose metabolism in various biological systems. Its use allows for the differentiation of exogenously administered fructose from endogenous pools, providing clear insights into its uptake, conversion, and downstream metabolic fate. This is particularly relevant in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer, where fructose metabolism is often dysregulated.[1][2]
This document provides detailed protocols for the detection and quantification of this compound and its labeled metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It also includes guidelines for sample preparation and data presentation to facilitate the design and execution of metabolic studies using this tracer.
Metabolic Pathway of Fructose
Fructose is primarily metabolized in the liver, where it is phosphorylated to fructose-1-phosphate by fructokinase.[3] This bypasses the main rate-limiting step of glycolysis, phosphofructokinase, leading to rapid entry of fructose carbons into glycolysis and gluconeogenesis.[3] The major metabolic fates of fructose include conversion to glucose, lactate, and glycogen, as well as serving as a substrate for de novo lipogenesis.[4][5] Isotopic tracer studies have shown that a significant portion of ingested fructose is converted to glucose and lactate within a few hours.[5][6]
Figure 1: Metabolic fate of this compound in the liver.
Experimental Workflow
The general workflow for a this compound tracer study involves several key stages, from sample collection to data analysis. Proper execution of each step is critical for obtaining high-quality, reproducible data.
Figure 2: General experimental workflow for this compound metabolomics.
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are crucial to prevent metabolite degradation and ensure accurate analysis.[7][8]
a) Cell Culture
-
Culture cells to the desired confluency.
-
Replace the medium with a medium containing this compound at the desired concentration and incubate for the specified time.
-
To quench metabolism, quickly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells.[9]
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.[9]
-
Centrifuge at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator or nitrogen stream.
-
Store the dried extract at -80°C until analysis.[10]
b) Tissue Samples
-
Following administration of this compound to the animal model, euthanize the animal at the designated time point.
-
Quickly excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity.[8]
-
Store the frozen tissue at -80°C until extraction.
-
Weigh the frozen tissue and homogenize it in a pre-chilled extraction solvent (e.g., methanol:water, 80:20 v/v) using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed at 4°C to pellet proteins and other debris.
-
Collect the supernatant for analysis.
-
Dry the supernatant and store it at -80°C.
c) Biofluids (Plasma/Serum)
-
Collect whole blood into tubes containing an appropriate anticoagulant (for plasma) or no anticoagulant (for serum).[8]
-
For plasma, centrifuge the blood at a low speed (e.g., 3000 rpm) for 10 minutes at 4°C to separate the plasma.[10]
-
For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.[8][10]
-
Collect the plasma or serum and immediately add a cold extraction solvent (e.g., 4 volumes of cold methanol) to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant, dry it, and store it at -80°C.
NMR Spectroscopy Analysis
NMR is a powerful non-destructive technique for identifying and quantifying metabolites.[11][12] Deuterium labeling can be detected either directly via 2H NMR or indirectly through its effects on the 1H NMR spectrum.[1]
a) Sample Preparation for NMR
-
Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D2O) suitable for NMR analysis.
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the sample to an NMR tube.
b) NMR Data Acquisition
-
Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: 1D 1H NMR with water suppression (e.g., presaturation or NOESYPR1D).
-
Key Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 64-256 (depending on sample concentration)
-
Temperature: 298 K
-
For more detailed structural information and to resolve overlapping signals, 2D NMR experiments such as 1H-1H COSY, TOCSY, and 1H-13C HSQC can be employed.[12] For direct detection of deuterium, 2H NMR can be performed.[1]
Mass Spectrometry Analysis
MS, often coupled with chromatography (LC or GC), offers high sensitivity and selectivity for metabolite detection and quantification.[13][14]
a) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Sugars like fructose require derivatization to increase their volatility.
-
Derivatization:
-
Perform methoximation by adding methoxyamine hydrochloride in pyridine and incubating (e.g., 90 minutes at 30°C).
-
Follow with silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., 30 minutes at 37°C).
-
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.[13]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan mode for untargeted analysis or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and its expected metabolites. Monitor for characteristic m/z fragments of the derivatized analytes.[13]
-
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for analyzing polar and non-volatile metabolites without the need for derivatization.
-
Sample Preparation for LC-MS: Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).
-
LC-MS Parameters:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars and their phosphorylated derivatives.
-
Mass Analyzer: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are recommended for accurate mass measurements to distinguish labeled metabolites. Data can be acquired in full scan mode or using targeted methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Fates of Ingested Fructose in Humans (Isotopic Tracer Studies)
This table summarizes data from human studies using isotopically labeled fructose to quantify its major metabolic fates.
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Monitoring Period | Citation |
| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects | 3-6 hours | [4][5][6] |
| 45.8% ± 7.3% | Exercising subjects | 2-3 hours | [4][5][6] | |
| Conversion to Glucose | 41.0% ± 10.5% | Non-exercising subjects | 3-6 hours | [4][5][6] |
| Conversion to Lactate | ~25% | General estimate | Within a few hours | [5][6] |
| Conversion to Glycogen | Data to be further clarified | - | - | [4][5] |
| Direct Conversion to Plasma Triglycerides | <1% | - | - | [4][5] |
Data are presented as mean ± SD.
Table 2: Representative Instrument Settings for this compound Metabolite Analysis
This table provides example starting parameters for analytical instrumentation. These should be optimized for the specific application and instrument.
| Parameter | GC-MS | LC-MS | NMR |
| Column/Probe | DB-5ms (30m x 0.25mm x 0.25µm) | HILIC (e.g., SeQuant ZIC-pHILIC) | 5mm Cryoprobe |
| Mobile Phase/Gas | Helium | A: Water + 10mM Amm. AcetateB: Acetonitrile | - |
| Gradient/Program | 70°C (1 min), ramp 10°C/min to 320°C | Gradient from 95% B to 50% B | - |
| Ionization/Experiment | Electron Ionization (EI), 70 eV | ESI Negative | 1D 1H with water suppression |
| Mass Range/Acq. Time | m/z 50-600 | m/z 70-1000 | 2-4 seconds |
| Internal Standard | Myristic acid-d27 | 13C-labeled amino acids | DSS or TSP |
| Derivatization | Methoxyamination + Silylation | Not typically required | Not required |
References
- 1. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative and quantitative evaluation of mono- and disaccharides in D-fructose, D-glucose and sucrose caramels by gas-liquid chromatography-mass spectrometry. Di-D-fructose dianhydrides as tracers of caramel authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Involving D-Fructose-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the enzymatic determination of D-Fructose-d4. The methodologies described are applicable for metabolic research, drug development, and other scientific investigations where tracing and quantification of deuterated fructose are required.
Introduction
This compound is a stable isotope-labeled form of D-Fructose that serves as an invaluable tracer in metabolic studies. Its use in conjunction with enzymatic assays and mass spectrometry allows for the precise tracking and quantification of fructose metabolism through various biochemical pathways. Enzymatic assays offer high specificity for fructose, and when coupled with mass spectrometry, provide sensitive detection of the deuterated isotope and its downstream metabolites.
The most common enzymatic approach for fructose quantification involves a series of coupled reactions catalyzed by hexokinase (HK), phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH). In this cascade, fructose is first phosphorylated, then isomerized to glucose-6-phosphate, which is subsequently oxidized, leading to the reduction of NADP+ to NADPH. While traditional assays measure the change in absorbance at 340 nm due to NADPH production, assays for this compound typically utilize mass spectrometry to differentiate and quantify the labeled molecules.
Quantitative Data Summary
The following tables summarize typical quantitative data for enzymatic fructose assays. It is important to note that these values are established for unlabeled D-Fructose. The kinetic parameters for this compound may vary and should be determined empirically for specific experimental conditions.
Table 1: Performance Characteristics of a Standard Spectrophotometric D-Fructose Enzymatic Assay
| Parameter | Value | Reference |
| Linearity Range | 4 - 80 µ g/assay | [1] |
| Detection Limit | 0.663 mg/L | [2] |
| Measurement Range (D-Fructose) | 5.6 - 1000 mg/L (for 100 µL sample volume) | [3][4][5] |
| Wavelength for Detection | 340 nm | [1][2][3][4][6] |
| Incubation Time | ~10-15 minutes | [1][7] |
| Temperature | ~25°C or 37°C | [1] |
Table 2: Typical Reagent Concentrations in a D-Fructose Enzymatic Assay
| Reagent | Concentration |
| Triethanolamine Buffer | 0.3 M, pH 7.6 |
| ATP | ~1.0 mM |
| NADP+ | ~1.5 mM |
| Hexokinase | ~1.0 U/mL |
| Glucose-6-Phosphate Dehydrogenase | ~1.0 U/mL |
| Phosphoglucose Isomerase | ~600 U/mL |
Experimental Protocols
Protocol 1: Spectrophotometric Enzymatic Assay for Total Fructose
This protocol is a standard method for the determination of unlabeled D-fructose and can be adapted for initial estimations or when mass spectrometry is not available.
Materials:
-
Sample containing D-fructose
-
Reagent 1 (R1): Triethanolamine buffer (0.3 M, pH 7.6), ATP (1.0 mM), NADP+ (1.5 mM)
-
Reagent 2 (R2): Hexokinase (~1.0 U/mL), Glucose-6-Phosphate Dehydrogenase (~1.0 U/mL)
-
Reagent 3 (R3): Phosphoglucose Isomerase (~600 U/mL)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Sample Preparation: Clarify samples by centrifugation or filtration if they are turbid.[7] Dilute the sample to ensure the fructose concentration falls within the assay's linear range.[7]
-
Assay Setup: Pipette the following into cuvettes:
-
Sample Cuvette: 1.0 mL R1, 0.1 mL sample
-
Blank Cuvette: 1.0 mL R1, 0.1 mL distilled water
-
-
Mix the contents of the cuvettes and incubate for 3-5 minutes at room temperature.
-
Measure the initial absorbance (A1) of the sample and blank at 340 nm.
-
Start the first reaction by adding 0.02 mL of R2 to each cuvette. Mix and incubate for approximately 5-10 minutes, or until the reaction is complete.
-
Measure the absorbance (A2) of the sample and blank. The difference (A2 - A1) is proportional to the glucose concentration in the sample.
-
Start the second reaction by adding 0.02 mL of R3 to each cuvette. Mix and incubate for approximately 10-15 minutes, or until the reaction is complete.[7]
-
Measure the final absorbance (A3) of the sample and blank. The difference (A3 - A2) is proportional to the fructose concentration.
Calculation: The concentration of D-fructose can be calculated using the change in absorbance and the molar extinction coefficient of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹).
Protocol 2: Enzymatic-Mass Spectrometric Assay for this compound
This protocol combines the specificity of an enzymatic reaction with the sensitivity and isotopic resolution of mass spectrometry for the quantification of this compound.
Materials:
-
Sample containing this compound
-
Enzyme Mix: Hexokinase, ATP in an appropriate buffer (e.g., ammonium bicarbonate, which is volatile and MS-compatible)
-
Internal Standard (e.g., ¹³C₆-Fructose)
-
LC-MS/MS system
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials for sample cleanup
Procedure:
-
Sample Preparation:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the prepared sample, a known amount of internal standard, and the enzyme mix.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) to convert this compound to this compound-6-phosphate.
-
Stop the reaction by adding a quenching solution (e.g., cold methanol).
-
-
LC-MS/MS Analysis:
-
Inject the supernatant from the reaction mixture into the LC-MS/MS system.
-
Use a suitable chromatography method (e.g., HILIC) to separate this compound-6-phosphate from other components.
-
Set up the mass spectrometer to monitor the specific mass transitions for this compound-6-phosphate and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
Visualizations
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. opentrons.com [opentrons.com]
- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Fructose-d4 for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Fructose-d4 concentration in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in mass spectrometry?
A1: this compound is a stable isotope-labeled internal standard used in quantitative mass spectrometry.[1] It is chemically almost identical to the analyte of interest (fructose) but has a different mass due to the presence of deuterium atoms.[2] Its primary role is to correct for variability during sample preparation, injection, chromatography, and ionization, thereby improving the accuracy and precision of quantification.[1][3]
Q2: What is a typical concentration range for this compound as an internal standard?
A2: The optimal concentration of an internal standard like this compound depends on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that is in the mid-range of the calibration curve of the analyte. For example, in a study quantifying fructose, a 13C-labeled fructose internal standard was used at a concentration of 3063 µmol/L in the stock solution, which was then added to samples.[4] Another study used 13C-labeled internal standards for various saccharides at concentrations of 15.925 ppm and 12.825 ppm in the final sample vial.[5]
Q3: Can I use a deuterated standard like this compound interchangeably with a 13C-labeled standard?
A3: While both are stable isotope-labeled internal standards, there can be slight differences. 13C-labeled standards are sometimes preferred as they are less likely to exhibit chromatographic shifts relative to the unlabeled analyte compared to some deuterated standards.[2] However, for many applications, deuterated standards like this compound perform well and are a more cost-effective option. The choice depends on the specific requirements of the assay, including the required level of accuracy and the chromatographic conditions.
Troubleshooting Guides
Issue 1: Poor or No Signal from this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
Sample Preparation Errors: Verify that the internal standard was added to the samples at the correct concentration. Re-prepare a fresh standard solution to rule out degradation or preparation errors.
-
Ionization Issues: Check the stability of the electrospray ionization (ESI) source. An inconsistent spray can lead to a weak or absent signal.[6] Ensure that the mobile phase composition is appropriate for the ionization of fructose.
-
Instrument Contamination: Contamination in the ion source or mass spectrometer can suppress the signal.[7] Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
Issue 2: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use calibrated pipettes and follow a standardized workflow.
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard, leading to variability.[3] Evaluate matrix effects by comparing the this compound response in solvent versus in a sample matrix. If significant matrix effects are observed, consider further sample cleanup or using a different ionization technique.
-
Instrument Instability: Drifting instrument sensitivity can cause signal variability over a run.[8] Monitor the internal standard response throughout the analytical run. A consistent drift may indicate a need for instrument recalibration or maintenance.
Issue 3: this compound Peak Shape is Poor (e.g., broad, tailing, or split)
Possible Causes and Solutions:
-
Chromatographic Problems:
-
Column Overloading: Injecting too high a concentration of the standard or sample can lead to peak broadening. Try diluting the sample.
-
Column Contamination or Degradation: A dirty or old column can result in poor peak shapes. Clean or replace the column as needed.
-
Inappropriate Mobile Phase: Ensure the mobile phase composition and gradient are optimized for the separation of fructose on the chosen column (e.g., HILIC).[5]
-
-
Injection Issues: Problems with the autosampler, such as a partially clogged needle, can affect peak shape.
Experimental Protocols
Protocol: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration standards and quality controls for the quantification of fructose using this compound as an internal standard.
-
Prepare a Stock Solution of Fructose: Accurately weigh a known amount of D-fructose and dissolve it in a suitable solvent (e.g., 75% acetonitrile in water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare a Stock Solution of this compound: Prepare a stock solution of this compound in the same solvent at a concentration appropriate for your assay (e.g., 1 mg/mL).
-
Prepare Working Standard Solutions: Perform serial dilutions of the fructose stock solution to create a series of working standard solutions that cover the desired calibration range (e.g., 0.005 - 10 mg/L).[9]
-
Prepare Calibration Standards: To a fixed volume of each working standard solution, add a fixed volume of the this compound stock solution to achieve the desired final concentration of the internal standard in all calibration standards.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix (e.g., serum, urine) with known amounts of fructose. Add the same fixed amount of this compound to each QC sample.
Data Presentation
Table 1: Example Calibration Curve Parameters for Fructose Analysis
The following table summarizes typical calibration curve performance for the quantification of fructose using a stable isotope-labeled internal standard.
| Matrix | Calibration Range (µmol/L) | Linearity (r²) |
| Water | 0.5 - 500 | >0.99 |
| Artificial Serum | 0.5 - 500 | >0.99 |
| Human Serum | 0.5 - 500 | >0.99 |
| Human Urine | 1.0 - 1000 | >0.99 |
Data adapted from a UPLC-MS/MS method for fructose quantification.[4]
Table 2: Example Precision and Accuracy Data
This table shows representative intra- and inter-day precision and accuracy for the analysis of fructose.
| Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Serum | Low | < 5% | < 5% | ~98% |
| Serum | Medium | < 5% | < 5% | ~98% |
| Serum | High | < 5% | < 5% | ~98% |
| Urine | Low | < 5% | < 5% | ~98% |
| Urine | Medium | < 5% | < 5% | ~98% |
| Urine | High | < 5% | < 5% | ~98% |
Data adapted from a UPLC-MS/MS method for fructose quantification, demonstrating the robustness achievable with a stable isotope-labeled internal standard.[4]
Visualizations
Caption: Experimental workflow for fructose quantification.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. cerilliant.com [cerilliant.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. lcms.cz [lcms.cz]
troubleshooting D-Fructose-d4 signal interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d4. The information is designed to help you troubleshoot signal interference and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: this compound is a deuterated form of D-Fructose, a naturally occurring monosaccharide.[1] In research, it is primarily used as a stable isotope-labeled internal standard for mass spectrometry-based applications, such as metabolic studies and pharmacokinetic analyses.[1] The deuterium labeling allows for its differentiation from endogenous, unlabeled fructose in biological samples.
Q2: I'm seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could be the cause?
A2: Unexpected peaks in the ¹H NMR spectrum of a this compound sample can arise from several sources:
-
Tautomers: D-Fructose exists in solution as an equilibrium mixture of at least five tautomers: β-pyranose, β-furanose, α-furanose, α-pyranose, and the keto form.[2] Each tautomer will have a unique set of peaks in the NMR spectrum, leading to a complex overall spectrum.
-
Isotopic Impurities: The this compound may not be 100% deuterated. The presence of d0, d1, d2, or d3 isotopologues will result in small signals at the positions where protons are not substituted by deuterium.
-
Contaminants in the Deuterated Solvent: Commercially available deuterated solvents can contain residual protonated solvent and other organic impurities. Common contaminants in solvents like D₂O, CDCl₃, and DMSO-d₆ include water, acetone, and grease.[3][4][5]
-
Sample Degradation: Fructose can degrade over time, especially if exposed to heat or non-neutral pH, forming various degradation products that will have their own NMR signals.
Q3: My mass spectrometry data for this compound shows multiple peaks instead of a single one. Why is this happening?
A3: It is common to observe multiple peaks for this compound in mass spectrometry due to a few key reasons:
-
Adduct Formation: In soft ionization techniques like electrospray ionization (ESI), molecules often form adducts with ions present in the mobile phase or from the sample matrix. Common adducts for sugars include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) in positive ion mode, and chloride ([M+Cl]⁻) in negative ion mode.[6][7]
-
Isotopic Distribution: The presence of the naturally occurring ¹³C isotope will result in a small M+1 peak. Additionally, if the isotopic purity of your this compound is not 100%, you will see a distribution of peaks corresponding to the different deuterated species (d0, d1, d2, d3, d4).
-
In-source Fragmentation: Even with soft ionization, some fragmentation of the molecule can occur in the ion source, leading to the appearance of fragment ions in the spectrum.[8]
Q4: How can I confirm the isotopic purity of my this compound sample?
A4: High-resolution mass spectrometry (HRMS) is an effective technique for determining the isotopic purity of deuterated compounds. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) forms of fructose, you can calculate the isotopic distribution and confirm the enrichment of the d4 species.
Troubleshooting Guides
NMR Signal Interference
Problem: You observe unexpected or interfering signals in the ¹H NMR spectrum of your this compound sample.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected NMR signals.
Detailed Steps:
-
Identify Fructose Tautomer Peaks:
-
Action: Compare your spectrum to published data for the ¹H NMR chemical shifts of D-fructose tautomers.
-
Expected Outcome: You should be able to assign the major peaks to the different tautomeric forms of fructose. Due to deuteration at the 4, 5, and 6 positions, you should not see signals corresponding to these protons.
-
-
Check for Solvent Impurities:
-
Assess for Sample Degradation:
-
Action: If the sample is old or has been stored improperly, consider preparing a fresh sample from a new stock of this compound.
-
Expected Outcome: If the interfering signals are absent in the fresh sample, degradation was the likely cause.
-
-
Evaluate Isotopic Purity:
-
Action: If you suspect isotopic impurities, use high-resolution mass spectrometry to determine the isotopic distribution of your this compound.
-
Expected Outcome: This will quantify the percentage of the d4 species and other isotopologues.
-
Mass Spectrometry Signal Interference
Problem: You observe multiple unexpected peaks or poor signal intensity in the mass spectrum of this compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting mass spectrometry signal issues.
Detailed Steps:
-
Identify Common Adducts:
-
Action: Calculate the expected m/z values for common adducts of this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M-H]⁻, [M+Cl]⁻). Compare these with your observed peaks.
-
Expected Outcome: This should help to identify the majority of the observed ions.
-
-
Analyze Isotopic Distribution:
-
Action: Examine the mass spectrum for a cluster of peaks around the main analyte ion. The spacing and relative intensity of these peaks should correspond to the natural abundance of ¹³C and the isotopic purity of your deuterated standard.
-
Expected Outcome: This will confirm the presence of different isotopologues.
-
-
Investigate In-source Fragmentation:
-
Action: Compare the observed lower mass ions to known fragmentation patterns of fructose.[9] Common fragmentations involve losses of water (H₂O).
-
Expected Outcome: This can help to identify fragment ions.
-
-
Optimize Ion Source Parameters:
-
Action: If fragmentation is excessive or signal intensity is low, adjust ion source parameters such as capillary voltage, cone voltage, and source temperature.
-
Expected Outcome: Optimization should lead to a cleaner spectrum with a more intense molecular ion.
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for D-Fructose Tautomers in D₂O
| Tautomer | H-1 | H-1' | H-3 | H-4 | H-5 | H-6 | H-6' |
| β-pyranose | 3.71 | 3.56 | 3.80 | 3.90 | 4.00 | 4.03 | 3.71 |
| α-pyranose | 3.69 | 3.69 | 4.11 | 3.90 | 3.84 | 3.76 | 3.76 |
| β-furanose | 4.08 | 4.08 | 4.21 | 4.12 | 3.92 | 3.70 | 3.61 |
| α-furanose | 4.08 | 4.08 | 3.94 | 4.21 | 4.12 | 3.61 | 3.61 |
| keto | 4.27 | 4.27 | 4.29 | 3.95 | - | - | - |
Note: For this compound deuterated at the 4, 5, and 6 positions, the signals for H-4, H-5, H-6, and H-6' will be absent. Chemical shifts are reported in ppm. Data is for unlabeled fructose and serves as a reference.[2]
Table 2: Calculated m/z Values for Common Adducts of this compound
| Adduct | Ionization Mode | Calculated m/z |
| [M+H]⁺ | Positive | 185.10 |
| [M+Na]⁺ | Positive | 207.08 |
| [M+K]⁺ | Positive | 223.06 |
| [M+NH₄]⁺ | Positive | 202.13 |
| [M-H]⁻ | Negative | 183.08 |
| [M+Cl]⁻ | Negative | 219.05 |
Note: The molecular weight of this compound is approximately 184.18 g/mol .[10][11] The exact mass will vary slightly depending on the precise isotopic composition.
Experimental Protocols
Protocol 1: Preparation of a this compound Sample for NMR Analysis
-
Sample Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: General Procedure for LC-MS Analysis of this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: If analyzing biological samples, perform a protein precipitation step (e.g., with cold acetonitrile or methanol) followed by centrifugation to remove proteins. The supernatant can then be diluted as necessary.
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like ammonium formate or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Scan Mode: Can be run in full scan mode to identify all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
-
Parameter Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve the best signal for this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. epfl.ch [epfl.ch]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Troubleshooting in lcms | PPT [slideshare.net]
- 8. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clearsynth.com [clearsynth.com]
- 11. D-Fructose-4,5,6,6-d4 | 478518-49-9 | DUA51849 | Biosynth [biosynth.com]
D-Fructose-d4 stability in acidic versus basic solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of D-Fructose-d4 in various solution conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
Currently, there is limited direct research on the stability of this compound. However, the stability of deuterated fructose is expected to be very similar to that of its non-deuterated counterpart, D-Fructose. Generally, D-Fructose is a stable compound when stored as a solid at room temperature away from light and moisture.[1][2] In aqueous solutions, its stability is highly dependent on the pH and temperature of the solution.
Q2: At what pH is an aqueous solution of this compound most stable?
Aqueous solutions of D-Fructose are most stable at a slightly acidic to neutral pH, typically between pH 3 and 4.[1] Some studies also indicate good stability in the pH range of 6.45 to 8.50, with minimum color formation observed between pH 4.40 and 7.00.[3][4][5]
Q3: What happens to this compound in strongly acidic solutions?
In strongly acidic conditions, particularly at elevated temperatures, this compound is susceptible to degradation. The primary degradation products are 5-hydroxymethylfurfural (HMF) and subsequently levulinic acid and formic acid.[6][7] The rate of degradation increases with higher temperatures and lower pH values. For instance, at 105°C in the presence of 2 wt.% sulfuric acid, fructose degradation can be around 25-30% after one hour.[8]
Q4: What is the stability of this compound in basic solutions?
This compound is considerably less stable in basic (alkaline) solutions.[9] Under basic conditions, fructose undergoes rearrangement and degradation to form a complex mixture of compounds, including various organic acids.[3][4][10] This degradation is often accompanied by the formation of colored products (browning).[3][4][5] The degradation rate increases significantly with an increase in pH and temperature.[5]
Q5: I am observing unexpected peaks in my NMR spectrum when using this compound. What could be the cause?
Unexpected peaks in an NMR spectrum can arise from several sources:
-
Degradation Products: If your solution is not at an optimal pH or has been stored for an extended period, the unexpected peaks could be from the degradation products of this compound.
-
Solvent Impurities: Trace impurities in the deuterated solvent can appear in the spectrum.[11]
-
Contamination: Contamination from the sample tube, pipette tips, or other lab equipment can introduce interfering signals.
-
Water Contamination: The presence of water can affect the spectrum and is a common issue.
Q6: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store aqueous solutions at a slightly acidic pH (3-4) and at low temperatures (e.g., 4°C).
-
Avoid high temperatures, especially in strongly acidic or basic solutions.
-
Use buffered solutions to maintain a stable pH.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration of this compound solution (yellowing/browning) | Degradation of fructose, particularly in basic or strongly acidic conditions at elevated temperatures. | Prepare fresh solutions. Ensure the pH is within the stable range (ideally pH 3-4). Avoid heating the solution unless necessary for the experiment, and if so, for the shortest possible duration. |
| Inconsistent experimental results over time | The this compound in your stock solution may be degrading. | Prepare fresh stock solutions for each set of experiments. If using a stored stock solution, perform a quality control check (e.g., NMR) before use to confirm its integrity. |
| Precipitate formation in the solution | This could be due to the formation of insoluble degradation products (humins) in acidic conditions. | Adjust the pH to the optimal stability range. If the experiment allows, filter the solution before use. |
| Difficulty locking the NMR signal | This is a general NMR issue and could be related to the solvent or instrument settings, not necessarily the stability of the this compound itself. | Ensure you are using the correct deuterated solvent and that the instrument is properly tuned and shimmed.[12][13] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under different pH conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 11).
-
Preparation of this compound Solutions: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., room temperature, 50°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Quenching (if necessary): Neutralize the pH of the acidic and basic samples to stop further degradation before analysis.
-
Analysis: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the remaining this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Data Presentation
Table 1: Summary of D-Fructose Stability at Different pH Conditions
| pH Range | Relative Stability | Primary Degradation Products | Reference |
| < 3 | Low | 5-Hydroxymethylfurfural (HMF), Levulinic Acid, Formic Acid, Humins | [6][8] |
| 3 - 4 | High | Minimal degradation | [1] |
| 4 - 7 | Moderate to High | Minimal degradation and color formation | [3] |
| 7 - 8.5 | High | Minimal degradation | [3][4] |
| > 8.5 | Very Low | Complex mixture of organic acids, colored polymers | [3][4][5][9] |
Visualizations
References
- 1. D(-)-Fructose CAS#: 57-48-7 [m.chemicalbook.com]
- 2. D-Fructose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-528-0.5 [isotope.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Influence of the pH Value on the Hydrothermal Degradation of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assbt.org [assbt.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. chemistry.princeton.edu [chemistry.princeton.edu]
preventing isotopic exchange in D-Fructose-d4 experiments
Welcome to the technical support center for D-Fructose-d4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on preventing unwanted isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A1: Isotopic exchange, in this context, refers to the replacement of deuterium (d) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding solvent or other molecules. This is a concern because it leads to a loss of the isotopic label, which can compromise the quantitative accuracy and interpretation of experimental results that rely on tracking the deuterium label.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the carbon backbone are generally stable. However, those on carbons adjacent to the ketone group (C1 and C3) are the most susceptible to exchange. This is because they can be temporarily removed during a chemical process called keto-enol tautomerization, which is catalyzed by both acids and bases.[1][2] The hydroxyl (-OD) deuterons are extremely labile and will rapidly exchange with protons in any protic solvent like water.
Q3: What are the primary factors that promote isotopic exchange?
A3: The primary factors that promote the exchange of deuterium on the carbon backbone of this compound are:
-
pH: Both acidic and basic conditions can catalyze the enolization process that leads to exchange. The rate of exchange is generally lowest in the neutral to slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the keto-enol tautomerization that facilitates isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange. The presence of water is a key factor.
Q4: How should I store this compound to maintain its isotopic purity?
A4: this compound should be stored as a solid in a cool, dry place, protected from moisture. For long-term storage of solutions, it is recommended to prepare aliquots in a suitable anhydrous solvent and store them at -20°C or -80°C to minimize degradation and exchange.[3]
Troubleshooting Guide
Problem: I am observing a lower than expected deuterium enrichment in my samples.
| Possible Cause | Troubleshooting Steps |
| Isotopic exchange during sample preparation. | - Ensure all solvents are anhydrous where possible.- Work at low temperatures (e.g., on ice).- Maintain a neutral to slightly acidic pH (around pH 4-6). |
| Isotopic exchange during long incubation times in aqueous media (e.g., cell culture). | - Minimize the duration of experiments in aqueous buffers where possible.- Consider kinetic experiments to quantify the rate of deuterium loss under your specific conditions.- If possible, use deuterated solvents for your media. |
| Incomplete initial labeling of the this compound. | - Always check the certificate of analysis for the isotopic purity of the starting material.- Run a baseline analysis (e.g., by mass spectrometry or NMR) of the this compound standard to confirm its initial deuterium content. |
| Back-exchange during analysis (e.g., in mass spectrometry). | - Minimize the time between sample preparation and analysis.- Use a cooled autosampler if available.- Optimize chromatographic conditions to reduce run times. |
Quantitative Data Summary
While precise kinetic data for this compound isotopic exchange is highly dependent on the specific experimental matrix, the following table provides a qualitative and relative guide to the expected stability of the deuterium label under various conditions.
| Condition | pH | Temperature | Expected Deuterium Stability | Notes |
| Optimal Storage (Solid) | N/A | -20°C to 4°C | Very High | Store in a desiccator to protect from moisture. |
| Optimal Storage (Solution) | 4.0 - 6.0 | -80°C | High | Use anhydrous aprotic solvents for best results. |
| Typical NMR Experiment | 6.0 - 7.0 | Room Temperature | Moderate to High | Minimize time in aqueous buffers. Use of D2O as a solvent is standard. |
| Typical Cell Culture | 7.2 - 7.4 | 37°C | Moderate to Low | Exchange is expected over longer incubation times. Consider running a time-course experiment to quantify the rate of loss. |
| Acidic Conditions | < 4.0 | Room Temperature | Moderate | Acid catalysis will increase the rate of exchange. |
| Basic Conditions | > 8.0 | Room Temperature | Low | Base catalysis significantly increases the rate of exchange. Avoid these conditions where possible. |
| Elevated Temperature | 7.0 | > 50°C | Low | High temperatures will accelerate exchange, even at neutral pH. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a controlled environment with low humidity if possible.
-
To prepare a stock solution, dissolve the solid in an appropriate anhydrous solvent (e.g., DMSO-d6, anhydrous methanol).
-
If an aqueous solution is required, use deuterium oxide (D2O) or a buffer prepared with D2O to minimize back-exchange of the hydroxyl deuterons. For the carbon-bound deuterons, prepare the solution immediately before use and keep it on ice.
-
Store stock solutions in small aliquots at -80°C to prevent multiple freeze-thaw cycles.[3]
Protocol 2: Minimizing Isotopic Exchange during NMR Sample Preparation
-
Dissolve the this compound or your sample containing it in a deuterated solvent (e.g., D2O, DMSO-d6). The use of deuterated solvents is standard for NMR and essential for minimizing exchange.[4]
-
If your sample is in a non-deuterated aqueous buffer, lyophilize it to dryness first and then reconstitute in the deuterated NMR solvent.
-
Ensure the pH of the final NMR sample is in the range of 4-6, as this is where the rate of enolization is minimized.
-
Acquire NMR data as soon as possible after sample preparation. If there are delays, store the sample at a low temperature (e.g., 4°C).
Protocol 3: Considerations for Cell Culture Experiments
-
Prepare a concentrated stock solution of this compound in a sterile, anhydrous solvent or in D2O.
-
Add the this compound stock solution to your cell culture medium immediately before starting the experiment to minimize the time the compound spends in the aqueous, physiological pH environment of the medium.
-
If your experiment runs for an extended period (e.g., days), be aware that some loss of the deuterium label is likely. It is advisable to run a parallel control experiment to quantify the rate of this loss under your specific cell culture conditions.
-
When harvesting cells or media for analysis, process the samples quickly and store them at -80°C to halt any further exchange.
Visualizations
Caption: Mechanism of acid and base-catalyzed enolization of this compound leading to isotopic exchange.
Caption: General experimental workflow for using this compound while minimizing isotopic exchange.
Caption: A troubleshooting decision tree for diagnosing the cause of unexpected isotopic exchange.
References
improving peak resolution for D-Fructose-d4 in chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for D-Fructose-d4 in chromatographic analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak resolution or significant peak tailing for this compound in my HPLC analysis?
Poor peak resolution and tailing for polar compounds like this compound in HPLC are common issues that can stem from several factors related to the mobile phase, stationary phase, or sample preparation.
-
Mobile Phase Composition: The ratio of organic solvent (like acetonitrile) to water in the mobile phase is critical for retaining and separating sugars.[1] An incorrect ratio can lead to either rapid elution with poor resolution or broad, tailing peaks. The pH of the mobile phase can also influence peak shape, especially if there are ionizable groups present.[2][3]
-
Column Choice: For sugar analysis, specialized columns such as amino- or amide-based columns (for HILIC) or ion-exchange columns are generally used.[4] Using a standard C18 reversed-phase column is often unsuitable for retaining highly polar sugars like fructose.[4]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column or guard column can lead to distorted peak shapes. Over time, the stationary phase can also degrade, especially when operating at pH or temperature extremes, which can cause peak tailing for all analytes.[5]
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting or tailing.[2] Diluting the sample can help determine if this is the issue.[2]
-
System Issues: A partially blocked column inlet frit can distort the sample flow path, causing peak tailing for all compounds in the chromatogram.[5] This can be caused by particulates from the sample or mobile phase.[5]
Q2: How can I improve the separation between this compound and other monosaccharides like D-Glucose-d4?
Achieving baseline separation between isomers like fructose and glucose requires careful optimization of chromatographic conditions.
-
Optimize Mobile Phase: Fine-tuning the mobile phase composition is one of the most effective ways to improve selectivity. For an acetonitrile/water mobile phase, systematically varying the ratio can significantly impact the resolution between fructose and glucose.[1] For example, one study found that a 75:25 (v/v) acetonitrile-to-water ratio provided better resolution for fructose and glucose than an 83:17 ratio.[1] Adding a third solvent, such as ethyl acetate, to a binary mobile phase of acetonitrile and water has also been shown to improve carbohydrate separation.[6]
-
Adjust Column Temperature: Changing the column temperature can alter selectivity.[7] Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can lead to faster analysis but potentially at the cost of resolution.[7] It's important to test different temperatures to find the optimal balance.
-
Select an Appropriate Column: The choice of stationary phase is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-based column is a common choice for separating polar sugars.[4] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique known for its high specificity in separating monosaccharides.[8]
-
Decrease Flow Rate: In many cases, lowering the mobile phase flow rate can enhance peak resolution by allowing more time for the analytes to interact with the stationary phase, resulting in narrower peaks.[7]
Q3: My this compound peak has a very low response or is not detected at all in my GC analysis. What is the likely cause?
Direct analysis of underivatized sugars like fructose by Gas Chromatography (GC) is generally unsuccessful.[9] This is due to their high polarity and low volatility, which causes them to decompose in the high-temperature environment of the GC injector.[9][10]
To analyze this compound by GC, a mandatory derivatization step is required to increase its volatility.[11] This involves chemically modifying the polar hydroxyl (-OH) groups.[10] Common derivatization methods include:
-
Silylation: This is a very common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[11]
-
Acylation: This method converts the hydroxyl groups into esters, which are more volatile.[9][10] A common reagent for this is N-methyl-bis(trifluoroacetamide) (MBTFA).[9]
-
Oximation followed by Silylation or Acetylation: This two-step process first forms an oxime from the carbonyl group, which reduces the number of isomers formed in the subsequent silylation or acetylation step, simplifying the chromatogram.[11][12]
If you have performed a derivatization step and are still seeing issues, consider incomplete derivatization or degradation of the derivatives. Ensure your reagents are fresh and the reaction conditions (temperature, time) are optimal.
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the analysis of fructose. These should be used as a starting point for method development and optimization.
Table 1: Example HPLC Conditions for Fructose Analysis
| Parameter | Condition | Source |
| Column | Amino-based (e.g., Phenomenex Luna Amino, 4.6 x 250 mm, 5 µm) | [1] |
| Mobile Phase | Isocratic: Acetonitrile:Water (75:25 v/v) | [1] |
| Flow Rate | 0.9 mL/min | [1] |
| Column Temperature | 35 °C | [1] |
| Detector | Refractive Index (RID) | [1] |
| Injection Volume | 10 µL | [1] |
Table 2: Example GC Conditions for Derivatized Fructose Analysis
| Parameter | Condition | Source |
| Derivatization | Acylation with MBTFA in Pyridine | [9] |
| Column | Mid-polarity (e.g., 14% cyanopropylphenyl polysiloxane) | [9] |
| Inlet Temperature | 200 °C (for methyloxime peracetate derivatives) | [13] |
| Oven Program | Isothermal at 205°C for 15 min, then ramp 50°C/min to 250°C | [13] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [9][14] |
| Injection Volume | 1 µL | [9] |
Experimental Protocols
Protocol 1: HPLC-RID Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using HPLC with refractive index detection.
-
Mobile Phase Preparation:
-
System Equilibration:
-
Equilibrate the HPLC system, including the amino column, with the mobile phase at a flow rate of 0.9 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven and RID cell temperature to 35 °C.[1]
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound standard in HPLC-grade water to prepare a stock solution.
-
Prepare a series of working standards by diluting the stock solution with water.
-
For experimental samples, dissolve them in water and filter through a 0.45 µm syringe filter to remove particulates before injection.[1][4]
-
-
Chromatographic Run:
Protocol 2: GC-FID/MS Analysis via Acylation Derivatization
This protocol describes the derivatization of this compound using MBTFA for subsequent GC analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a reaction vial.[9]
-
-
Derivatization Reaction:
-
Add 0.5 mL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 0.5 mL of silylation-grade pyridine to the reaction vial.[9] Pyridine acts as a catalyst and solvent.
-
Cap the vial securely and place it in a heating block or sample incubator.
-
Heat the mixture at 65 °C for 1 hour with stirring to ensure the reaction goes to completion.[9]
-
-
Sample Analysis:
-
After cooling to room temperature, transfer the final derivatized sample to a 2 mL autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-FID or GC-MS system.[9] The resulting trifluoroester derivative of fructose is significantly more volatile, allowing for successful gas-phase analysis.[9]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution for this compound.
Caption: Troubleshooting workflow for improving this compound peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ajrsp.com [ajrsp.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 13. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: D-Fructose-d4 Quantification
Welcome to the technical support center for the quantification of D-Fructose-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1][2][3] In the context of this compound quantification, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][4] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[5][6] The primary cause of matrix effects in electrospray ionization (ESI) is competition for ionization between the analyte and matrix components in the ESI source.[3][7]
Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[4] Because this compound is chemically and physically almost identical to the analyte (D-Fructose), it co-elutes and experiences similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized. However, it's important to note that while SIL internal standards can significantly compensate for matrix effects, they may not completely eliminate them, especially at high concentrations of the analyte where charge competition can occur.[8]
Q3: What are the common sources of matrix effects in biological samples like plasma or urine?
A3: Biological matrices are complex and contain numerous endogenous and exogenous components that can cause matrix effects.[5][9] Common sources include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[5]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with ionization.[10]
-
Proteins and Peptides: Can cause ion suppression and contaminate the LC system.[9]
-
Other small molecules: Endogenous metabolites and administered drugs can co-elute and interfere with the analyte of interest.
Troubleshooting Guide
This guide provides systematic steps to identify, evaluate, and mitigate matrix effects in your this compound quantification assays.
Issue 1: Poor reproducibility and accuracy in QC samples.
Possible Cause: Significant and variable matrix effects between different lots of biological matrix.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix factor (MF).[5]
-
Evaluate Multiple Matrix Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand inter-subject variability.[11]
-
Optimize Sample Preparation: Improve sample cleanup to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[2][12]
-
Chromatographic Separation: Modify the chromatographic method to separate this compound from the interfering matrix components. Consider switching to a different column chemistry, such as HILIC, which is well-suited for polar molecules like fructose.[8][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.[2][6] However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ).
Issue 2: Ion suppression observed for this compound.
Possible Cause: Co-elution of this compound with highly abundant, ionizable molecules from the sample matrix.
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): Use a post-column infusion experiment to identify regions in the chromatogram where ion suppression occurs.[5]
-
Review Chromatograms: Examine the chromatograms of blank matrix injections to look for large, co-eluting peaks at the retention time of this compound.
-
Enhance Sample Cleanup: Focus on removing the class of compounds most likely to cause suppression (e.g., phospholipids in plasma).
-
Adjust Gradient Elution: Modify the mobile phase gradient to improve the separation between this compound and the interfering peaks.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol, adapted from Matuszewski et al., is the standard method for quantifying matrix effects.[5]
Objective: To quantitatively determine the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound prepared in a neat solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Interpretation of Results:
-
MF < 100%: Indicates ion suppression.
-
MF > 100%: Indicates ion enhancement.
-
A matrix effect is generally considered acceptable if the MF is within 85-115%.
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=6) |
| A | Neat Solution (Low QC) | [Insert Value] |
| B | Post-Extraction Spike (Low QC) | [Insert Value] |
| C | Pre-Extraction Spike (Low QC) | [Insert Value] |
| A | Neat Solution (High QC) | [Insert Value] |
| B | Post-Extraction Spike (High QC) | [Insert Value] |
| C | Pre-Extraction Spike (High QC) | [Insert Value] |
| Calculated Parameter | Low QC (%) | High QC (%) |
| Matrix Factor (MF) | [Calculate Value] | [Calculate Value] |
| Recovery (RE) | [Calculate Value] | [Calculate Value] |
| Process Efficiency (PE) | [Calculate Value] | [Calculate Value] |
Protocol 2: Post-Column Infusion for Qualitative Assessment
Objective: To identify the retention times where matrix components cause ion suppression or enhancement.
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column using a T-fitting.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of this compound over the entire chromatographic run.
Interpretation of the resulting chromatogram:
-
A stable baseline signal indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A peak in the baseline indicates ion enhancement at that retention time.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound quantification.
Caption: Logical flow for calculating the Matrix Factor (MF).
References
- 1. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. e-b-f.eu [e-b-f.eu]
- 12. lcms.cz [lcms.cz]
- 13. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
Technical Support Center: D-Fructose-d4 Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Fructose-d4 as a tracer in metabolic studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Experimental Design & Protocol
Q1: What are the most critical factors to consider when designing a this compound tracer study to ensure data accuracy and reproducibility?
A1: Several factors can significantly impact the outcome of this compound tracer studies, leading to variations in data between experiments. Key considerations include:
-
Tracer Administration Route: The method of introducing the tracer (e.g., oral ingestion vs. intravenous infusion) can alter its initial metabolic path and distribution.
-
Dosage of this compound: The amount of tracer administered should be carefully calculated. High doses can perturb the natural metabolic state you are trying to measure.[1][2]
-
Subject Characteristics: Factors such as age, sex, diet, health status (e.g., presence of metabolic diseases), and gut microbiome composition can influence fructose metabolism.[3]
-
Co-ingestion of Other Sugars: The presence of other sugars, like glucose, can alter the metabolic fate of fructose.[2][4] When fructose is ingested with glucose, the mean oxidation rate of the mixed sugars has been observed to increase.[2][4]
-
Duration of the Study: The monitoring period post-tracer administration is crucial as the metabolic fate of fructose changes over time. Short-term studies (a few hours) may not capture longer-term effects like de novo lipogenesis.[2][4]
Q2: My results show high variability between subjects. How can I troubleshoot this?
A2: High inter-subject variability is a common challenge. To mitigate this:
-
Standardize Subject Conditions: Ensure all subjects have a similar recent dietary history and fasting period before the study.
-
Increase Sample Size: A larger cohort can help to identify statistically significant differences despite individual variations.
-
Stratify Your Subjects: If you suspect specific characteristics are influencing results, consider grouping subjects based on these factors (e.g., lean vs. obese, specific genotypes).
-
Monitor Gut Microbiota: The composition of the gut microbiota can influence fructose metabolism and may be a source of variability.[3]
Data Analysis & Interpretation
Q3: I am having difficulty distinguishing the metabolic fate of this compound. How can I improve my analysis?
A3: The metabolic pathways of fructose are complex and interconnected with other metabolic routes.[2] To improve your analysis:
-
Use of Uniformly Labeled Fructose: Employing uniformly labeled this compound can help simplify the interpretation of labeling patterns in downstream metabolites.[2]
-
Mass Spectrometry and NMR: Utilize high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to accurately measure the isotopic enrichment in various metabolites.[5]
-
Metabolic Modeling: Employ metabolic flux analysis models to disentangle the contributions of different pathways to the observed labeling patterns.
Q4: The rate of fructose oxidation in my study seems lower than expected. What could be the cause?
A4: Several factors can influence the oxidation rate of fructose:
-
Monitoring Period: The time frame of your sample collection is critical. The mean oxidation rate of dietary fructose is approximately 45.0% ± 10.7 in non-exercising subjects within 3-6 hours.[1][2][4] If your measurement window is shorter, you may underestimate the total oxidation.
-
Presence of Glucose: Co-ingestion of glucose can significantly increase the oxidation of the sugar mixture.[2][4]
-
Energy State of the Subject: The metabolic state (e.g., resting vs. exercising) of the subject will impact substrate utilization and oxidation rates.
Quantitative Data Summary
The following table summarizes key quantitative data from human isotopic tracer studies on fructose metabolism. These values represent averages and can vary based on the experimental conditions outlined above.
| Metabolic Fate | Mean Percentage of Ingested Fructose | Study Conditions |
| Oxidation (Non-exercising) | 45.0% ± 10.7 | 3-6 hours post-ingestion |
| Oxidation (Exercising) | 45.8% ± 7.3 | 2-3 hours post-ingestion |
| Oxidation (with Glucose) | 66.0% ± 8.2 | Exercising subjects |
| Conversion to Glucose | 41% ± 10.5 | 3-6 hours post-ingestion |
| Conversion to Lactate | ~25% | Within a few hours of ingestion |
| Direct Conversion to Plasma TG | <1% | Short-term studies |
Data sourced from studies reviewed in[1][2][4].
Experimental Protocols & Methodologies
A generalized workflow for a this compound tracer study is outlined below. Specific details should be optimized for your research question.
1. Subject Preparation:
- Subjects should fast for a standardized period (e.g., overnight) before the study.
- A baseline blood sample is collected to determine natural isotopic abundances.
2. Tracer Administration:
- A known amount of this compound is administered, typically as a bolus or through continuous infusion.
3. Sample Collection:
- Blood, urine, and breath samples are collected at timed intervals post-administration. The timing will depend on the metabolic pathways of interest. For example, to study glycolysis, rapid sampling on the order of seconds to minutes is required, while TCA cycle dynamics can be captured over 15-120 minutes.[6]
4. Sample Processing and Analysis:
- Metabolites are extracted from the collected samples.
- Isotopic enrichment is quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
5. Data Analysis:
- The isotopic enrichment data is used to calculate metabolic fluxes and pathway activities. This often involves the use of metabolic models and kinetic analysis.
Visualizations
Logical Workflow for Troubleshooting this compound Tracer Studies
Caption: A troubleshooting workflow for identifying common pitfalls.
Simplified Metabolic Fate of Ingested this compound
Caption: Major metabolic pathways of dietary fructose.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines for D-Fructose-d4 to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of D-Fructose-d4 to maintain its purity and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation and compromise the isotopic labeling.
Q2: How should I handle this compound in the laboratory to prevent contamination and degradation?
A2: Proper handling techniques are essential to maintain the purity of this compound. Avoid exposure to moisture and atmospheric humidity, as the compound is hygroscopic. It is recommended to handle the powder in a dry, well-ventilated area or under an inert atmosphere (e.g., in a glovebox). Always use clean, dry spatulas and glassware. For weighing, bring the container to room temperature before opening to prevent condensation.
Q3: What are the common impurities I might find in this compound, and how can I detect them?
A3: Common impurities can include non-deuterated D-Fructose, other sugars, degradation products, and residual solvents. The primary methods for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H NMR can detect the presence of residual non-deuterated protons. ¹³C NMR is also useful for confirming the structure and isotopic enrichment.
-
Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify impurities. High-resolution mass spectrometry can confirm the isotopic purity.
Q4: Can the deuterium atoms on this compound exchange with protons from the solvent?
A4: Yes, hydrogen-deuterium exchange can occur, particularly with labile hydroxyl protons. When dissolving this compound in a protic solvent (like water or methanol), the hydroxyl deuterons will readily exchange with protons from the solvent. The deuterons on the carbon backbone are generally stable under neutral pH conditions but can be susceptible to exchange under acidic or basic conditions, or at elevated temperatures. It is crucial to use deuterated solvents for NMR analysis to avoid signal overlap and to minimize back-exchange.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in NMR spectrum | 1. Contamination with other sugars or organic compounds.2. Presence of residual solvents from synthesis.3. Degradation of the sample due to improper storage or handling.4. Presence of different tautomers (furanose and pyranose forms) in solution. | 1. Verify the purity using a secondary method like LC-MS.2. Check the certificate of analysis for specified residual solvents. If necessary, remove volatile impurities under vacuum.3. Review storage conditions. Acquire a new, certified standard if degradation is suspected.4. This is normal for fructose in solution. The equilibrium between tautomers can be influenced by solvent and temperature. |
| Lower than expected isotopic purity | 1. Incomplete deuteration during synthesis.2. Hydrogen-deuterium back-exchange with atmospheric moisture or protic solvents. | 1. Always source this compound from a reputable supplier with a detailed certificate of analysis.2. Handle the compound under inert and dry conditions. Use anhydrous, deuterated solvents for analysis. |
| Poor solubility | 1. The compound may require sonication or gentle warming to fully dissolve in certain solvents. | 1. Use an ultrasonic bath to aid dissolution. Gentle warming can also be applied, but avoid high temperatures to prevent degradation. |
| Inconsistent results in biological assays | 1. Degradation of the this compound stock solution.2. Contamination of the stock solution. | 1. Prepare fresh stock solutions frequently. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[]2. Use sterile filtration for aqueous solutions to prevent microbial growth. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[] | Long-term storage. Protect from light and moisture. |
| Powder | 4°C | Up to 2 years[] | Short-term storage. Protect from light and moisture. |
| In Solvent | -80°C | Up to 6 months[] | Preferred for dissolved samples. Use anhydrous solvents where possible. |
| In Solvent | -20°C | Up to 1 month[] | For short-term use of dissolved samples. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used, but be aware of the exchange of hydroxyl deuterons.
-
Vortex the sample until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to observe the entire proton region (typically 0-12 ppm).
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the non-deuterated positions on the fructose molecule.
-
Compare the integration of these signals to the integration of a known internal standard to quantify the level of non-deuterated impurity.
-
The presence of multiple peaks in the sugar region is expected due to the existence of different anomers (α and β) and ring forms (pyranose and furanose).
-
Protocol 2: Isotopic Purity Analysis by LC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
-
LC-MS Parameters:
-
Liquid Chromatography: Use a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase will typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the deprotonated molecular ions [M-H]⁻ for both this compound and any potential non-deuterated D-Fructose.
-
-
Data Analysis:
-
Determine the ratio of the peak area of the this compound ion to the peak area of the non-deuterated D-Fructose ion.
-
This ratio provides a quantitative measure of the isotopic purity.
-
Visualizations
References
correcting for background deuterium levels in D-Fructose-d4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d4 as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: Why do I need to correct for background deuterium levels in my this compound experiments?
A1: All naturally occurring elements, including hydrogen, exist as a mixture of stable isotopes. For hydrogen, the most abundant isotope is protium (¹H), but a small fraction exists as deuterium (²H), approximately 0.0115%[1]. When you analyze your samples using mass spectrometry, the instrument detects the total amount of deuterium in a molecule, which is a combination of the deuterium from your this compound tracer and the naturally occurring deuterium in all the molecules in your sample. To accurately determine the amount of tracer incorporated into your metabolites of interest, you must subtract the contribution from this natural deuterium abundance. Failure to do so can lead to an overestimation of tracer incorporation and incorrect interpretation of your results[2][3].
Q2: What is the general workflow for a this compound labeling experiment?
A2: A typical workflow involves several key steps:
-
Cell Culture: Grow cells to the desired confluence in standard culture medium.
-
Tracer Introduction: Replace the standard medium with a medium containing this compound at a known concentration.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer.
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the cells.
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS).
-
Data Analysis: Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of target metabolites.
-
Natural Abundance Correction: Apply a correction algorithm to the raw MIDs to account for the natural abundance of deuterium and other isotopes.
-
Metabolic Flux Analysis: Use the corrected MIDs to calculate metabolic fluxes and interpret the results.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Unlabeled Control Samples
-
Problem: You are observing a higher-than-expected M+1, M+2, etc. signal in your control samples that were not treated with this compound.
-
Possible Causes & Solutions:
-
Natural Isotope Abundance: This is the most likely cause. Even without a tracer, the presence of naturally occurring ¹³C, ¹⁷O, ¹⁸O, and ²H will result in isotopologues with higher masses. This is expected and is what the natural abundance correction will address.
-
Contamination: There might be contamination in your cell culture medium, solvents, or on your lab equipment. Ensure you are using high-purity solvents and reagents. Run blank samples (extraction solvent only) to check for system contamination.
-
In-source Fragmentation/Adducts: The ionization process in the mass spectrometer can sometimes lead to the formation of adducts (e.g., with sodium) or in-source fragments that can be misinterpreted as isotopologues. Review your mass spectra for unexpected adducts and optimize your source conditions.
-
Issue 2: Inconsistent Labeling Across Replicates
-
Problem: You are seeing significant variation in the percentage of deuterium labeling for the same metabolite across your biological or technical replicates.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding or Growth: Ensure that all wells or flasks for your experiment are seeded with the same number of cells and that they reach a similar confluency at the time of the experiment.
-
Variable Incubation Times: Use a precise timer for the tracer incubation period and ensure all samples are processed consistently.
-
Inefficient Quenching: Metabolism must be stopped instantly and completely. Ensure your quenching method (e.g., rapid aspiration of media and addition of ice-cold solvent) is performed consistently for all samples.
-
Extraction Inefficiency: The efficiency of your metabolite extraction can vary. Make sure to use a consistent volume of extraction solvent and follow a standardized protocol. The use of an internal standard can help to normalize for variations in extraction efficiency.
-
Issue 3: Deuterium Loss or Exchange
-
Problem: You suspect that the deuterium from your this compound tracer is being lost or is exchanging with protons from the solvent (e.g., water) during sample preparation or analysis.
-
Possible Causes & Solutions:
-
pH of Solvents: Deuterium atoms on certain chemical groups can be more prone to exchange under acidic or basic conditions. Maintain a neutral pH for your solvents where possible.[4]
-
Temperature: Higher temperatures can increase the rate of hydrogen-deuterium exchange. Keep your samples cold during extraction and storage.[5]
-
Mass Spectrometer Source Conditions: High source temperatures can sometimes promote in-source back-exchange. Optimize your source temperature to be as low as possible while maintaining good ionization efficiency.
-
Chromatography: The choice of chromatographic conditions can sometimes influence the retention time of deuterated compounds compared to their unlabeled counterparts, a phenomenon known as the "isotope effect". This can lead to differential ion suppression. Using a C13-labeled internal standard instead of a deuterated one can sometimes mitigate this issue.[6]
-
Experimental Protocols
Protocol: this compound Labeling in Adherent Cell Culture
-
Cell Seeding:
-
Seed adherent cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Incubate cells in their standard growth medium at 37°C and 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare a base medium that is identical to the standard growth medium but lacks glucose and fructose.
-
To this base medium, add this compound to the desired final concentration (e.g., 10 mM).
-
Warm the labeling medium to 37°C before use.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture wells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Quenching and Extraction:
-
To quench metabolism, quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for Mass Spectrometry:
-
Reconstitute the dried metabolite extract in a suitable solvent for your LC-MS or GC-MS method (e.g., 50% methanol).
-
Vortex and centrifuge to remove any insoluble debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Data Presentation and Analysis
Table 1: Natural Isotope Abundance of Key Elements
This table provides the natural abundances of the stable isotopes relevant for correcting mass spectrometry data in metabolomics experiments.
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Example: Correcting for Natural Deuterium Abundance
Correcting for natural isotope abundance is typically done using a matrix-based approach. The observed mass isotopomer distribution (MID) is the result of the true MID convoluted with the natural abundance of all isotopes in the molecule. The correction can be represented by the following equation:
Mcorrected = C-1 * Mobserved
Where:
-
Mcorrected is the vector of the corrected fractional abundances of the isotopologues.
-
C-1 is the inverse of the correction matrix.
-
Mobserved is the vector of the observed fractional abundances.
The correction matrix (C) is constructed based on the elemental composition of the metabolite and the natural abundance of the isotopes of each element.
Worked Example for a Hypothetical Metabolite (C₃H₅O₃) derived from this compound:
Let's consider a simplified example for a 3-carbon metabolite with 5 hydrogens and 3 oxygens. The correction matrix would be the product of the individual elemental correction matrices:
C = Ccarbon * Chydrogen * Coxygen
Calculating the full correction matrix is complex and typically performed by specialized software. However, the principle is to determine the probability of a molecule with a certain number of heavy isotopes from the tracer also containing additional heavy isotopes from natural abundance.
Visualizations
Experimental Workflow
Caption: this compound experimental workflow from cell culture to flux analysis.
Fructose Metabolism and Entry into Glycolysis
Caption: Metabolism of this compound and its entry into the glycolytic pathway.
Fructose-d4 fueling the Pentose Phosphate Pathway
Caption: this compound tracing into the Pentose Phosphate Pathway for NADPH and nucleotide synthesis.
References
- 1. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
Validation & Comparative
A Head-to-Head Comparison: D-Fructose-d4 vs. 13C-Fructose for Metabolic Pathway Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two stable isotope-labeled forms of fructose: deuterium-labeled D-Fructose-d4 and carbon-13-labeled 13C-Fructose. By examining their respective strengths and weaknesses, supported by experimental data and detailed protocols, this document aims to empower informed decisions in experimental design.
Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a metabolic substrate through intricate biochemical reaction networks.[1] By introducing a labeled molecule into a biological system, scientists can track the incorporation of the isotope into downstream metabolites, providing invaluable insights into the activity of metabolic pathways. Both this compound and 13C-Fructose serve as effective tracers for elucidating the metabolic fate of fructose, a key dietary monosaccharide implicated in various physiological and pathological processes.
At a Glance: Key Differences and Considerations
The fundamental difference between this compound and 13C-Fructose lies in the type of stable isotope used for labeling. This compound incorporates deuterium (²H), a heavy isotope of hydrogen, while 13C-Fructose is enriched with carbon-13 (¹³C), a heavy isotope of carbon. This distinction has significant implications for their application in metabolic studies, particularly concerning analytical detection, potential isotopic effects, and the stability of the label.
| Feature | This compound | 13C-Fructose |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Label Stability | Prone to exchange with protons in aqueous environments, potentially leading to label loss. | Highly stable C-C bonds prevent label loss during metabolic transformations. |
| Kinetic Isotope Effect (KIE) | The larger mass difference between ¹H and ²H can lead to significant KIEs, potentially altering reaction rates. | The smaller relative mass difference between ¹²C and ¹³C results in minimal to negligible KIEs.[2] |
| Analytical Detection | Primarily detected by Mass Spectrometry (MS). Can be challenging to resolve from unlabeled fragments. | Readily detected by both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Mass Isotopologue Distribution (MID) Analysis | MID analysis can be complicated by potential label exchange and overlapping isotopic patterns. | Straightforward MID analysis allows for precise quantification of tracer incorporation and metabolic flux. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-enriched starting materials. |
| Primary Application | Qualitative tracing, studies where cost is a major constraint. | Quantitative metabolic flux analysis, detailed pathway elucidation. |
Performance Comparison in Metabolic Tracing
While direct head-to-head experimental comparisons are scarce, the distinct physicochemical properties of deuterium and carbon-13 isotopes lead to predictable differences in their performance as metabolic tracers.
This compound: The primary advantage of using this compound is its lower cost. However, the potential for deuterium-hydrogen exchange in aqueous biological environments poses a significant challenge. This "label washout" can lead to an underestimation of the contribution of the tracer to downstream metabolites. Furthermore, the substantial mass difference between protium (¹H) and deuterium (²H) can give rise to a significant kinetic isotope effect (KIE). This means that enzymes may process the deuterated substrate at a different rate than its natural counterpart, potentially altering the very metabolic fluxes the experiment aims to measure.
A study comparing deuterium-labeled glucose and fructose for in vivo metabolic imaging highlighted the rapid turnover of fructose in the liver. The decay of the deuterium signal from fructose was 2.5-fold faster than that from glucose, with a correspondingly faster appearance of deuterated water.[3] This demonstrates the utility of deuterium labeling in observing rapid metabolic processes, but also underscores the potential for rapid label loss to the body's water pool.
13C-Fructose: In contrast, the carbon-carbon bonds in 13C-Fructose are exceptionally stable under physiological conditions, ensuring that the ¹³C label is retained throughout metabolic transformations. This stability is crucial for accurate quantitative analysis of metabolic fluxes. The smaller relative mass difference between ¹²C and ¹³C results in a negligible kinetic isotope effect for most enzymatic reactions, meaning that 13C-Fructose behaves almost identically to its unlabeled counterpart.
The use of uniformly labeled [U-¹³C₆]-D-fructose has been successfully applied to trace the metabolic fate of fructose in human adipocytes.[4] This study demonstrated that fructose is a potent lipogenic substrate, with the ¹³C label being robustly incorporated into fatty acids. The stability of the ¹³C label allowed for detailed mass isotopologue distribution (MID) analysis to quantify the contribution of fructose to various metabolic pathways, including the TCA cycle and de novo lipogenesis.
Experimental Protocols
Mass Spectrometry-Based Metabolic Tracing with 13C-Fructose in Cultured Adipocytes
This protocol is adapted from a study on fructose metabolism in human adipocytes.[4]
1. Cell Culture and Labeling:
- Culture human preadipocytes to differentiation.
- On day 6 and day 14 of differentiation, replace the culture medium with a medium containing a specific concentration of fructose, with 10% of the total fructose being [U-¹³C₆]-D-fructose.
- Incubate the cells for 48 hours.
2. Sample Collection:
- Collect both the cell culture medium and the cell lysates at the end of the incubation period.
3. Metabolite Extraction and Derivatization:
- For analysis of organic acids and sugars, perform a methanol-chloroform-water extraction.
- Dry the polar phase and derivatize the metabolites using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- For fatty acid analysis, saponify the lipid fraction and extract the fatty acids. Derivatize to fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.
4. GC-MS Analysis:
- Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use appropriate temperature gradients for the GC oven to separate the metabolites of interest.
- Operate the mass spectrometer in electron ionization (EI) mode and scan for a specific mass-to-charge (m/z) range.
5. Data Analysis:
- Identify metabolites based on their retention times and mass spectra compared to authentic standards.
- Determine the mass isotopologue distribution (MID) for each metabolite by measuring the relative abundance of ions with different numbers of ¹³C atoms.
- Correct for the natural abundance of ¹³C.
- Use the corrected MIDs to calculate the fractional contribution of fructose to the synthesis of each metabolite and to infer metabolic pathway activity.
Generalized Protocol for this compound Metabolic Tracing
Due to the limited availability of specific, detailed protocols for this compound in metabolic pathway analysis, the following is a generalized workflow based on common practices for deuterated tracers.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency or differentiation state.
- Introduce this compound into the culture medium at a defined concentration and for a specific duration. The optimal concentration and time will depend on the specific metabolic pathway and cell type being studied.
2. Sample Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity, for example, by flash-freezing the cells in liquid nitrogen.
- Extract metabolites using a cold solvent mixture, such as 80% methanol.
3. LC-MS Analysis:
- Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).
- Use a chromatographic method (e.g., reversed-phase or HILIC) that provides good separation of the expected labeled metabolites.
- Operate the mass spectrometer in a high-resolution mode to distinguish deuterated metabolites from their unlabeled counterparts and other isobaric interferences.
4. Data Analysis:
- Identify deuterated metabolites by their accurate mass and retention time.
- Quantify the extent of deuterium incorporation by comparing the peak areas of the labeled and unlabeled forms of each metabolite.
- Be mindful of potential deuterium-hydrogen exchange during sample preparation and analysis, which can be assessed by including appropriate controls.
Visualizing Fructose Metabolism and Experimental Workflow
To aid in the conceptualization of these experiments, the following diagrams illustrate the central metabolic pathways of fructose and a typical workflow for stable isotope tracing studies.
References
The Role of D-Fructose-d4 in Enhancing Analytical Method Validation: A Comparative Guide
In the precise world of analytical chemistry, particularly within pharmaceutical and biomedical research, the validation of analytical methods is paramount to ensure data accuracy, reliability, and reproducibility. The use of stable isotope-labeled internal standards has become a cornerstone of robust analytical method development, with D-Fructose-d4 emerging as a valuable tool for the quantification of fructose. This guide provides a comparative overview of analytical methods for fructose determination, highlighting the utility of this compound in enhancing method performance.
Comparison of Analytical Methods for Fructose Quantification
The choice of an analytical method for fructose quantification is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. Various techniques, including high-performance liquid chromatography (HPLC) with different detectors, gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been successfully validated for this purpose. The use of an appropriate internal standard, such as this compound, is critical for correcting for sample preparation variability and matrix effects, thereby improving accuracy and precision.
Below is a summary of performance data from various validated methods for fructose quantification. While a direct head-to-head comparison of this compound with other internal standards is not extensively published in a single study, the data presented allows for an indirect assessment of the performance of methods that employ isotope-labeled standards versus those that do not.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| UPLC-MS/MS | Labeled Fructose | Serum & Urine | r² > 0.99 | ~98% | 0.3 - 5.1% | Not Reported | Not Reported | [1] |
| HPLC-RID | Not specified | Eggless Mayonnaise | 0.05024 - 10.048 mg/mL (Total Sugars) | 96.78 - 108.88% | < 2.0% | Suitable | Suitable | [2] |
| HPLC-ELSD | Not specified | Yiqi Fumai Lyophilized Injection | 0.10 - 2.00 mg/mL | < 3.2% | Intra-day: < 1.7%, Inter-day: < 2.6% | Not Reported | Not Reported | [3] |
| qNMR | Internal & External | Yiqi Fumai Lyophilized Injection | 1.36 - 21.72 mg/mL | < 2.5% | Intra-day: < 2.2%, Inter-day: < 3.1% | Not Reported | Not Reported | [3] |
| GC-MS | Isotope Labeled | Clinical Samples | Not Reported | Not Reported | Not Reported | Lower than enzymatic assay | Not Reported | [4] |
| HILIC-LC-MS | ¹³C Labeled | Fermentation Samples | 0.39 - 49.875 ppm | Not Reported | Not Reported | Not Reported | 0.159 - 0.704 mg/L | [5] |
Key Observations:
-
Methods employing isotope-labeled internal standards, such as UPLC-MS/MS and HILIC-LC-MS, generally exhibit high accuracy and precision.[1][5]
-
UPLC-MS/MS methods, often utilizing labeled internal standards, are particularly suited for complex biological matrices like serum and urine, offering high sensitivity and specificity.[1]
-
HPLC methods with refractive index (RID) or evaporative light scattering (ELSD) detection are widely used for the analysis of sugars in food and pharmaceutical products.[2][3] While robust, they may lack the specificity of mass spectrometry-based methods.
-
Quantitative NMR (qNMR) presents a viable alternative to chromatographic methods for sugar analysis, demonstrating good accuracy and precision.[3]
-
GC-MS methods, especially with isotope-labeled standards, provide high sensitivity, making them suitable for detecting low concentrations of fructose in clinical samples.[4]
Experimental Protocols: A Glimpse into Fructose Analysis
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized experimental protocols for fructose quantification using different techniques.
UPLC-MS/MS for Fructose in Serum and Urine
This method utilizes hydrophilic interaction chromatography coupled with tandem mass spectrometry for the accurate and precise measurement of fructose.[1]
-
Sample Preparation: Serum and urine samples are spiked with a labeled fructose internal standard. Proteins are precipitated with acetonitrile, and the supernatant is transferred for analysis.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is employed for the separation of fructose.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Validation: The method is validated for linearity, accuracy, precision (intra- and inter-day), and stability.
HPLC-RID for Sugars in Eggless Mayonnaise
This method is designed for the quantification of total sugars, including fructose, in a food matrix.[2]
-
Sample Preparation: A simple extraction procedure is used to isolate sugars from the mayonnaise matrix.
-
Chromatography: An amino column is used for the separation of sugars with an isocratic mobile phase of acetonitrile and water.
-
Detection: A refractive index detector (RID) is used for the quantification of sugars.
-
Validation: The method is validated according to ICH guidelines for linearity, specificity, precision, accuracy, LOD, LOQ, and robustness.
Visualizing Analytical Workflows
Understanding the sequence of steps in an analytical method is facilitated by clear diagrams.
Caption: A generalized workflow for the quantitative analysis of fructose using an internal standard like this compound.
Fructose Metabolism and its Analytical Relevance
The analysis of fructose is often pertinent to understanding its metabolic pathways and its role in various physiological and pathological conditions.
Caption: Simplified metabolic pathway of fructose in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of D-Fructose-d4 with other Internal Standards for Accurate Quantification
A Comparative Guide for Researchers in Drug Development and Life Sciences
In the realm of analytical chemistry, particularly in regulated bioanalysis supporting drug development, the precise and accurate quantification of endogenous molecules like D-fructose is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable data with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of D-Fructose-d4 with other potential internal standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable IS for their analytical needs.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative LC-MS/MS analysis. These compounds have the same chemical structure as the analyte but are enriched with heavy isotopes (e.g., ²H or D, ¹³C). This near-identical physicochemical behavior ensures that the SIL IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus providing the most effective normalization.
For the analysis of D-fructose, D-Fructose-¹³C₆ and its deuterated analogue, This compound , are the preferred internal standards.[1][2][3] Their performance is characterized by high accuracy and precision, as they perfectly mimic the behavior of endogenous D-fructose throughout the analytical process.
Performance Data for Isotope-Labeled Fructose
| Parameter | Performance Metric | Reference |
| Linearity | r² > 0.99 in various matrices (water, serum, urine) | [4] |
| Intra-day Precision | 0.3% to 5.1% | [4] |
| Inter-day Precision | 0.3% to 5.1% | [4] |
| Accuracy | ~98% | [4] |
Alternative Internal Standards: A Comparative Overview
While SIL internal standards are ideal, their availability or cost can sometimes be a limiting factor. In such cases, other compounds may be considered. This section evaluates potential alternatives to this compound.
Other Isotope-Labeled Sugars
In some instances, an isotope-labeled version of a structurally similar sugar is used as an alternative. For example, a study on the simultaneous quantification of sugars and sweeteners in human urine utilized glucose-d6 as an internal standard for fructose.[5] This was due to impurities found in the deuterated fructose standard. While not a perfect match, the structural similarity between glucose and fructose can provide reasonable compensation for analytical variability.
Considerations:
-
Chromatographic Separation: It is crucial to ensure baseline separation between the analyte (fructose) and the alternative labeled sugar (e.g., glucose-d6) to avoid isobaric interference.
-
Ionization Efficiency: The ionization efficiency of the alternative labeled sugar should be comparable to that of fructose under the chosen mass spectrometry conditions.
Structural Analogs (Sugar Alcohols)
Structural analogs, such as sugar alcohols, are another class of compounds sometimes employed as internal standards when a SIL version of the analyte is unavailable. For fructose analysis, potential candidates could include mannitol or xylitol .
A study on the determination of sorbitol in the presence of high mannitol concentrations utilized ¹³C₆ labeled fructose as one of the standards for identification and quantification.[6] Another study on the analysis of sugars and alditols in smokeless tobacco used D-fructose-¹³C₆ as the internal standard for both fructose and xylitol quantification.[1] This suggests a degree of similarity in their analytical behavior.
Performance Considerations for Structural Analogs:
| Internal Standard | Analyte(s) | Performance Highlights | Reference |
| Xylose | Fructose, Glucose, etc. | Used in LC-ESI-MS/MS with calibration curves constructed by plotting peak area ratio of analyte-to-IS. | [7] |
| Raffinose | Lactulose, Mannitol, Sucrose | Used in HPLC-MS/MS; detection limits in the ng/mL range. | [8] |
| Sorbitol | Lactulose, Mannitol | Used in a clinical study for quantifying lactulose and mannitol. | [9] |
Challenges with Structural Analogs:
-
Differential Matrix Effects: Structural analogs may not experience the exact same matrix effects as the analyte, potentially leading to inaccuracies.
-
Varying Extraction Recoveries: Differences in physicochemical properties can result in different extraction efficiencies compared to the analyte.
-
Chromatographic Behavior: While structurally similar, they will have different retention times, which can be advantageous for avoiding interference but also means they are not experiencing the exact same chromatographic conditions as the analyte.
Experimental Protocols
Below are representative experimental protocols for the quantification of fructose using an isotope-labeled internal standard.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., D-Fructose-¹³C₆).[2]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar compounds like sugars.[2][5]
-
Column: A column such as a Shodex Asahipak NH2P-40 is suitable for this separation.[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium hydroxide or ammonium formate) is typically employed.[5][7]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for the detection of sugars.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the analyte and internal standard.
Workflow and Pathway Diagrams
To visually represent the logical flow of selecting an internal standard and the experimental process, the following diagrams are provided.
Caption: Decision workflow for selecting an internal standard for fructose quantification.
Caption: General experimental workflow for fructose analysis using LC-MS/MS.
Conclusion
The choice of internal standard is a cornerstone of robust and reliable bioanalytical methods. For the quantification of D-fructose, the use of a stable isotope-labeled internal standard such as This compound or D-Fructose-¹³C₆ is strongly recommended and represents the best practice in the field. These standards ensure the highest level of accuracy and precision by effectively compensating for variations in sample preparation and instrument response.
When a SIL IS for fructose is not feasible, other isotope-labeled sugars or structural analogs may be considered. However, it is imperative that a thorough method validation is performed to demonstrate the suitability of the alternative IS. This validation should rigorously assess linearity, accuracy, precision, and the potential for differential matrix effects to ensure that the data generated is reliable for its intended purpose in research and drug development.
References
- 1. LC-MS/MS Analysis of Sugars, Alditols, and Humectants in Smokeless Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.5 [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Fructose-d4 and Unlabeled Fructose for Researchers
For researchers, scientists, and drug development professionals, the choice between isotopically labeled and unlabeled compounds is critical for the accuracy and reliability of experimental results. This guide provides a detailed comparative analysis of D-Fructose-d4 and its unlabeled counterpart, offering insights into their respective properties, applications, and the analytical methodologies that differentiate them.
This comparison will delve into the practical applications of this compound as an internal standard in quantitative analysis and as a tracer in metabolic studies. We will explore the analytical differences observed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and provide detailed experimental protocols for their use.
At a Glance: Key Differences and Applications
| Feature | This compound | Unlabeled Fructose |
| Molecular Weight | Increased by ~4 Da | ~180.16 g/mol |
| Primary Application | Internal standard for quantitative mass spectrometry, metabolic tracer | Calibrant, substrate in various biological assays, nutritional studies |
| Analytical Detection | Differentiated by mass-to-charge ratio (m/z) in MS | Baseline for comparison |
| Metabolic Fate | Generally assumed to be identical to unlabeled fructose, but potential for minor kinetic isotope effects exists. | Well-characterized metabolic pathways. |
| Key Advantage | Enables precise and accurate quantification by correcting for sample loss and matrix effects. | Readily available and cost-effective for general use. |
Performance in Analytical Techniques
The primary distinction in the performance of this compound and unlabeled fructose lies in their behavior in mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
When analyzed by mass spectrometry, often coupled with gas chromatography (GC-MS), both molecules require derivatization to increase their volatility. A common derivatization method is the formation of trimethylsilyl (TMS) ethers.
The key difference in the mass spectra of the derivatized forms is the shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments by approximately 4 units for this compound, corresponding to the four deuterium atoms. This mass shift is the fundamental principle that allows this compound to be used as an effective internal standard.
Table 1: Comparison of Theoretical m/z Values for Key Fragments of Derivatized Fructose
| Fragment | Unlabeled Fructose-TMS Derivative (m/z) | This compound-TMS Derivative (m/z) | Mass Shift (Δm/z) |
| [M]+ | 541.1 | 545.1 | +4 |
| [M-15]+ | 526.1 | 530.1 | +4 |
| m/z 361 | 361 | 365 | +4 |
| m/z 217 | 217 | 221 | +4 |
| m/z 147 | 147 | 147 or 151 | Variable |
Note: The exact fragmentation pattern and observed m/z values can vary depending on the ionization technique and instrument settings. The mass shift for some smaller fragments may not be a simple +4 if the deuterium atoms are lost during fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the substitution of protons with deuterium in this compound results in the disappearance of the corresponding signals in the spectrum. This can be a useful tool for signal assignment in complex spectra. In ¹³C NMR, the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group) and a slight upfield shift in their chemical shifts due to the isotopic effect.
Table 2: Comparison of Spectroscopic Properties
| Spectroscopic Technique | This compound | Unlabeled Fructose |
| ¹H NMR | Absence of signals at deuterated positions. | Characteristic signals for all protons. |
| ¹³C NMR | Carbons attached to deuterium show multiplets and slight upfield shifts. | Characteristic singlet peaks for each carbon. |
Experimental Protocols
Quantification of Fructose in Human Plasma using this compound as an Internal Standard by GC-MS
This protocol describes the quantitative analysis of unlabeled fructose in human plasma using a stable isotope dilution assay with this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in water).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes to form the methoxime derivative.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to form the TMS derivative.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then to 300°C at 20°C/min, and hold for 5 min.
-
Injector Temperature: 280°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z 217 and 361 for unlabeled fructose.
-
Monitor m/z 221 and 365 for this compound.
-
4. Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of unlabeled fructose to the peak area of this compound against the concentration of unlabeled fructose standards.
-
Determine the concentration of fructose in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing Key Concepts and Pathways
Fructose Metabolism
Fructose metabolism primarily occurs in the liver. The following diagram illustrates the key steps in the fructolysis pathway and its connection to glycolysis.
Experimental Workflow: Stable Isotope Dilution Assay
The following diagram outlines the typical workflow for a stable isotope dilution assay using this compound for the quantification of unlabeled fructose.
Rationale for Using a Stable Isotope-Labeled Internal Standard
This diagram illustrates the logical basis for the improved accuracy of quantification when using a stable isotope-labeled internal standard.
Conclusion
This compound is an invaluable tool for researchers requiring precise and accurate quantification of fructose in complex biological matrices. Its utility as an internal standard in mass spectrometry-based methods, such as GC-MS, allows for the correction of analytical variability, leading to highly reliable data. While unlabeled fructose remains essential for a wide range of applications, the use of its deuterated counterpart is critical for rigorous quantitative studies and metabolic flux analysis. The choice between the two will ultimately depend on the specific experimental goals, with this compound being the superior option for applications demanding the highest level of analytical accuracy.
A Comparative Guide to the Accuracy and Precision of D-Fructose-d4 Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. D-Fructose-d4, a deuterated form of fructose, often serves as an internal standard in mass spectrometry-based methods to ensure the reliability of fructose measurement in various biological matrices. This guide provides an objective comparison of the performance of different analytical methods for fructose quantification, with a focus on accuracy and precision, offering supporting data and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the accuracy and precision data from various studies on fructose quantification. While specific data for this compound is not always detailed, the data for unlabeled fructose, often determined using a stable isotope-labeled internal standard like ¹³C₆-fructose, provides a strong indication of the expected performance for this compound quantification using similar methodologies. The use of a deuterated standard such as this compound in an isotope dilution mass spectrometry method is expected to yield comparable accuracy and precision.
| Analytical Method | Matrix | Analyte | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Linearity (r²) |
| UPLC-MS/MS[1][2] | Serum & Urine | Fructose | ~98% | 0.3 - 5.1% | 0.3 - 5.1% | >0.99 |
| HPLC-RID[3][4] | Eggless Mayonnaise | Total Sugars (including Fructose) | 96.78 - 108.88% | < 2.0% | < 2.0% | 0.9998 |
| GC-MS[5] | Serum | Fructose | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Enzymatic Assay[5][6] | General | D-Fructose & D-Glucose | Not explicitly stated | 1 - 2% (CV) | Not explicitly stated | Linear from 4 to 80 µ g/assay |
Note: The data presented for UPLC-MS/MS and HPLC-RID methods demonstrate high accuracy and precision, making them well-suited for quantitative studies. The enzymatic assay also shows good precision. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though specific performance metrics were not available in the cited literature.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable quantification. Below is a representative experimental protocol for the quantification of this compound (as an internal standard for fructose analysis) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol: Quantification of Fructose in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 400 µL of cold acetonitrile containing the internal standard (this compound) at a known concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water).
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like fructose.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of ammonium hydroxide or formate to enhance ionization is often employed.[8]
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for fructose and this compound would be optimized.
3. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte (fructose) to the internal standard (this compound) against the concentration of the calibration standards.
-
Quantification: The concentration of fructose in the unknown samples is determined from the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagram, generated using Graphviz, illustrates the logical flow of the this compound quantification workflow.
Comparison with Alternatives
This compound is an excellent choice for an internal standard in mass spectrometry due to its chemical similarity to the analyte of interest, fructose. The primary alternatives include other stable isotope-labeled versions of fructose, such as ¹³C₆-Fructose. The choice between these often depends on commercial availability, cost, and the specific requirements of the mass spectrometric method to avoid any potential isotopic interference.
For the quantification of fructose itself, several methods exist, each with its own advantages and disadvantages:
-
LC-MS/MS: This method offers high sensitivity, selectivity, and the ability to multiplex, making it the gold standard for quantitative bioanalysis.[7][9] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
-
GC-MS: This technique also provides high sensitivity and selectivity but often requires derivatization of the sugar molecules to make them volatile, which can add complexity to the sample preparation process.[5]
-
HPLC-RID (Refractive Index Detection): This method is less sensitive and selective than mass spectrometry-based methods and is more suitable for analyzing samples with higher concentrations of sugars, such as in food products.[3][4]
-
Enzymatic Assays: These assays are based on the specific enzymatic conversion of fructose and the subsequent measurement of a product, often by spectrophotometry.[6][10] They can be simple and cost-effective but may be prone to interference from other substances in complex biological samples.
Conclusion
The quantification of this compound, typically as an internal standard for fructose analysis, can be achieved with high accuracy and precision using modern analytical techniques. UPLC-MS/MS with a HILIC column stands out as a robust and sensitive method for bioanalytical applications. The provided experimental protocol offers a solid foundation for developing and validating a reliable quantification assay. Researchers should select the most appropriate method based on the specific requirements of their study, considering factors such as the sample matrix, required sensitivity, and available instrumentation. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the quality and reliability of the quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nzytech.com [nzytech.com]
- 7. researchgate.net [researchgate.net]
- 8. shodexhplc.com [shodexhplc.com]
- 9. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
A Guide to Inter-Laboratory Comparison of D-Fructose-d4 Measurements for Researchers and Drug Development Professionals
Introduction
D-Fructose-d4, a stable isotope-labeled form of fructose, is a critical tool in metabolic research and drug development. It serves as a tracer to investigate fructose metabolism, pathway flux, and the efficacy of therapeutic interventions targeting metabolic disorders. Given its importance, ensuring the accuracy, reproducibility, and comparability of this compound measurements across different laboratories is paramount. Inter-laboratory comparisons, also known as proficiency testing or ring trials, are the gold standard for evaluating and harmonizing analytical methods.[1]
This guide provides a framework for understanding and conducting inter-laboratory comparisons for this compound measurements. While a formal, publicly available inter-laboratory comparison study specifically for this compound is not available at this time, this guide will draw upon established methodologies for D-fructose and other stable isotope-labeled compounds to present the principles, protocols, and data interpretation involved in such a study.
The Importance of Inter-Laboratory Comparisons
Inter-laboratory comparisons are essential for:
-
Method Validation: Assessing the robustness and reliability of an analytical method across different laboratory environments.[1]
-
Performance Evaluation: Allowing individual laboratories to benchmark their performance against their peers.
-
Harmonization of Results: Ensuring that data generated in multicenter studies or by different contract research organizations are comparable.
-
Quality Assurance: Fulfilling requirements for laboratory accreditation under standards such as ISO/IEC 17025.[1]
A typical inter-laboratory comparison involves a coordinating body sending identical, homogenous samples to multiple participating laboratories.[1] The laboratories analyze the samples using their own methods and report the results back to the coordinator for statistical analysis.
Logical Workflow of an Inter-Laboratory Comparison
The following diagram illustrates the typical workflow of a proficiency test.
Caption: Logical workflow of an inter-laboratory comparison study.
Analytical Methodologies for Fructose and Deuterated Sugars
The primary methods for the quantification of fructose and its stable isotope-labeled counterparts in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and robust method for quantifying small molecules like this compound in complex matrices such as plasma and urine.[2][3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention and separation of polar compounds like sugars.[2][4]
Enzymatic Assays
Enzymatic methods are also used for D-fructose determination, often in the food and beverage industry.[5][6][7] These assays are based on the specific enzymatic conversion of fructose, leading to a change in absorbance of a cofactor like NADH, which is measured spectrophotometrically.[5][6] While sensitive, these methods may be susceptible to interferences from other sugars or matrix components.[5][6]
Experimental Protocols
The following are generalized protocols that would be applicable for a this compound measurement study.
Sample Preparation for LC-MS/MS Analysis of Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing a known concentration of an internal standard (e.g., ¹³C₆-Fructose).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 90% acetonitrile in water) for injection into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The diagram below outlines a typical workflow for the analysis of this compound using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Data Presentation and Performance Comparison
In an inter-laboratory comparison, the performance of each laboratory's method is evaluated based on several key parameters. The following tables summarize typical performance data for D-fructose measurement methods, which can be used as a benchmark for what would be expected for this compound.
Table 1: Performance Characteristics of D-Fructose Quantification by LC-MS/MS
| Parameter | Serum[3] | Plasma[4] | Urine[3] |
| Linearity (r²) | >0.99 | Not Reported | >0.99 |
| Intra-day Precision (CV%) | 0.3 - 5.1% | Acceptable | 0.3 - 5.1% |
| Inter-day Precision (CV%) | 0.3 - 5.1% | Acceptable | 0.3 - 5.1% |
| Accuracy | ~98% | Acceptable | ~98% |
Table 2: Performance of an Automated Enzymatic Method for D-Fructose
| Parameter | Performance[5][6] |
| Measurement Range (mg/L) | 5.6 - 1000 |
| Limit of Detection (mg/L) | 2.1 |
| Recovery (%) | 93 - 105% |
| Intermediate Precision (CV%) | < 6% at 25 mg/L, < 4% at higher concentrations |
Application in Metabolic Pathway Analysis
This compound is used as a tracer to follow the metabolic fate of fructose. The diagram below illustrates a simplified pathway where this compound would be metabolized, allowing researchers to trace the incorporation of the deuterium label into downstream metabolites.
Caption: Simplified metabolic pathway of this compound.
Conclusion
While specific inter-laboratory comparison data for this compound is not yet publicly available, the principles and methodologies are well-established from studies on D-fructose and other stable isotope tracers. A robust inter-laboratory comparison for this compound would likely rely on LC-MS/MS methods and would evaluate parameters such as precision, accuracy, and linearity. Such studies are crucial for ensuring the quality and comparability of data in both academic research and clinical drug development, ultimately leading to more reliable and reproducible scientific outcomes. Laboratories involved in such measurements should consider participating in proficiency testing schemes to ensure the continued quality of their results.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of D-glucose and D-fructose in wines by automated enzymatic method | OIV [oiv.int]
A Comparative Analysis of Deuterated and Non-Deuterated Fructose in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, in metabolic substrates offers a powerful tool for tracing metabolic pathways and understanding flux dynamics. This guide provides a comprehensive comparison of deuterated and non-deuterated fructose in the context of cell culture experiments, supported by experimental data and detailed protocols. We will explore the metabolic fate of deuterated fructose, compare its metabolism to that of deuterated glucose, and discuss the implications of the kinetic isotope effect on cellular processes.
Comparative Metabolism: Deuterated Fructose vs. Deuterated Glucose
Recent studies utilizing deuterium metabolic imaging (DMI) have provided valuable insights into the distinct metabolic pathways of fructose and glucose. While primarily conducted in vivo, the foundational observations are rooted in cellular metabolism and are highly relevant to in vitro studies. In cell culture, particularly in liver-derived cell lines such as HepG2, deuterated fructose and glucose exhibit different metabolic profiles.
A key study comparing the metabolism of [6,6'-²H₂]fructose and [6,6'-²H₂]glucose in HepG2 human liver cancer cells revealed significant differences in their metabolic flux.[1][2] While both sugars contribute to the TCA cycle, evidenced by the production of deuterated glutamate/glutamine (glx), their contribution to glycolysis varies.[2]
| Metabolite | Precursor: [6,6'-²H₂]glucose | Precursor: [6,6'-²H₂]fructose | Implication |
| ²H Lactate | Higher Production Rate | Lower Production Rate | Suggests a higher overall glycolytic metabolism from glucose compared to fructose under the studied conditions.[2] |
| ²H Glutamate/Glutamine (glx) | Comparable Production Rate | Comparable Production Rate | Indicates similar engagement of both sugars in the TCA cycle for anabolic purposes.[1][2] |
These findings highlight that while both fructose and glucose can fuel central carbon metabolism, the rate and primary fate of their carbons can differ significantly. Fructose metabolism, unlike glucose, is not as tightly regulated by the energy status of the cell, leading to a more rapid initial breakdown.[3]
Experimental Protocol: In Vitro Metabolism of Deuterated Sugars
The following protocol is a summary of the methodology used to assess the metabolic flux of deuterated fructose and glucose in cell culture.[2]
1. Cell Culture:
-
Cell Line: HepG2 human liver cancer cells.
-
Medium: Gibco Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 mg/mL penicillin-streptomycin, and 2.5 mM L-glutamine.
-
Culture Conditions: Standard incubation at 37°C with 5% CO₂.
2. Isotope Labeling:
-
Cells were incubated with either [6,6'-²H₂]fructose or [6,6'-²H₂]glucose for 24 hours.
3. Metabolite Extraction and Analysis:
-
Following incubation, cell media samples were collected for analysis.
-
²H Nuclear Magnetic Resonance (NMR) spectroscopy was used to identify and quantify deuterated metabolites.
Metabolic Pathway of [6,6'-²H₂]fructose
The metabolism of fructose begins with its phosphorylation to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units then enter the glycolytic pathway. The deuterium labels on [6,6'-²H₂]fructose are carried through these intermediates.
Caption: Metabolic pathway of [6,6'-²H₂]fructose.
The Deuterium Kinetic Isotope Effect: Deuterated vs. Non-Deuterated Fructose
The primary difference between deuterated and non-deuterated fructose lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that position.[2]
For fructose metabolism, several enzymatic steps involve the breaking of C-H bonds. For example, the reactions catalyzed by aldolase and subsequent enzymes in the glycolytic pathway involve the removal of protons. The presence of deuterium at these positions can slow down the reaction rates.
Therefore, in a direct comparison within a cell culture system:
-
Metabolic Rate: Non-deuterated fructose is expected to be metabolized at a slightly faster rate than deuterated fructose due to the KIE.
-
Downstream Metabolites: The accumulation of downstream metabolites derived from fructose may be slightly delayed or reduced when using a deuterated analog.
-
Cellular Responses: For studies investigating rapid cellular responses to fructose metabolism, the use of a non-deuterated version may be more representative of the physiological norm. However, for tracing studies and metabolic flux analysis, the benefits of using a deuterated substrate often outweigh the subtle kinetic differences.
Experimental Workflow: Comparative Analysis
The following workflow outlines a logical approach for comparing deuterated and non-deuterated fructose in cell culture.
Caption: Experimental workflow for comparing deuterated and non-deuterated fructose.
Conclusion
The use of deuterated fructose is an invaluable technique for metabolic research, enabling detailed tracking of its metabolic fate. While its metabolism largely mirrors that of non-deuterated fructose, researchers should be mindful of the kinetic isotope effect, which can introduce subtle differences in reaction rates. For most tracer studies, these differences are negligible, but for experiments sensitive to rapid metabolic changes, a direct comparison with the non-deuterated counterpart is advisable. The distinct metabolic profile of fructose compared to glucose, particularly its less regulated and rapid uptake by liver cells, underscores its unique role in cellular metabolism and its implication in metabolic diseases.
References
- 1. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of D-Fructose: A Comparison of Detection Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of D-fructose is crucial in various biological and chemical analyses. The use of an internal standard is paramount for achieving precise and reliable results, and isotopically labeled compounds such as D-Fructose-d4 are often employed for this purpose. This guide provides a comparative overview of the linearity and detection range for D-fructose analysis using different analytical methods, with a focus on techniques employing isotopically labeled internal standards.
Performance Comparison of Analytical Methods
The quantification of D-fructose can be accomplished through several analytical techniques, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Mass spectrometry-based methods, such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are highly sensitive and specific, particularly when paired with an isotopically labeled internal standard like this compound or ¹³C-labeled D-fructose. Enzymatic assays offer a more accessible alternative, though typically with a higher limit of detection.
| Analytical Method | Internal Standard | Matrix | Linearity (r²) | Range of Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| UPLC-MS/MS | Labeled Fructose | Serum, Urine, Water, Artificial Matrix | > 0.99 | Not explicitly stated, but covers physiological and pathological concentrations. | Not explicitly stated | Not explicitly stated | [1][2][3] |
| GC-MS | [1,2,3-¹³C₃] D-fructose | Serum | Not explicitly stated | Not explicitly stated | 0.3 µM | 15 µM | [4] |
| Enzymatic Assay | Not applicable | General | Not explicitly stated | 5.6 to 1000 mg/L | Not explicitly stated | Not explicitly stated | [5] |
| LC-MS/MS | ¹³C-labeled sugars | Fermentation Broth | > 0.9986 | 1 - 1000 µg/mL | Not explicitly stated | 0.159–0.704 mg/L | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the quantification of D-fructose using mass spectrometry and enzymatic methods.
UPLC-MS/MS for D-Fructose Quantification
A common approach for analyzing D-fructose in biological matrices involves protein precipitation followed by UPLC-MS/MS analysis.
Sample Preparation:
-
To a 100 µL aliquot of the sample (e.g., serum or urine), add an internal standard solution (e.g., this compound or ¹³C-labeled D-fructose).
-
Precipitate proteins by adding a solvent such as acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of acetonitrile and water) for injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: A system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like fructose.
-
Mobile Phase: A gradient elution with two solvents, such as acetonitrile and water with additives like ammonium hydroxide to enhance ionization, is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both D-fructose and the internal standard are monitored.
GC-MS for D-Fructose Quantification
GC-MS analysis of sugars requires a derivatization step to increase their volatility.
Sample Preparation and Derivatization:
-
To the sample, add an internal standard (e.g., [1,2,3-¹³C₃] D-fructose).
-
Perform a protein precipitation step if necessary, as described for the UPLC-MS/MS method.
-
Lyophilize the sample to complete dryness.
-
Derivatize the dried sample by adding a mixture of methoxyamine hydrochloride in pyridine, followed by a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the sugar into its more volatile methyloxime-trimethylsilyl (MOX-TMS) derivative.
GC-MS Conditions:
-
Gas Chromatograph: A GC system with a capillary column suitable for sugar analysis (e.g., a DB-5 column).
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode. Selected ion monitoring (SIM) of characteristic fragments for the derivatized D-fructose and the internal standard is used for quantification.
Experimental Workflow and a Note on Internal Standards
The general workflow for quantifying D-fructose using a labeled internal standard is depicted in the following diagram.
Caption: Workflow for D-fructose quantification.
A Note on the Choice of Internal Standard:
Both deuterated (e.g., this compound) and ¹³C-labeled internal standards are effective for the quantification of D-fructose. However, ¹³C-labeled standards are often considered superior.[7] This is because the carbon-13 isotopes are less likely to be exchanged during sample preparation and analysis compared to deuterium atoms, which can sometimes be lost.[7] Additionally, ¹³C-labeled standards tend to have retention times that are more closely matched to the unlabeled analyte, which can improve the accuracy of quantification, especially in complex matrices where matrix effects can be a concern.[7] The primary drawback of ¹³C-labeled standards is their typically higher cost.[7]
References
- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
Navigating the Matrix: A Comparative Guide to Method Validation for D-Fructose-d4 Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical trials, the accurate quantification of deuterated molecules like D-Fructose-d4 in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, and exploring viable alternatives. Detailed experimental protocols and validation data are presented to aid in the selection and implementation of the most suitable method for your research needs.
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in pharmacokinetic and metabolic research to trace the fate of molecules in vivo without the need for radioactive labels. The success of these studies hinges on the robustness and reliability of the analytical methods used to measure the concentrations of these labeled compounds in complex biological samples like plasma, serum, and urine.
This guide focuses on the critical aspects of bioanalytical method validation, ensuring that the chosen method is accurate, precise, reproducible, and specific for this compound. While a specific, fully validated method for this compound was not found in the public domain at the time of this review, this guide leverages extensive data from validated methods for unlabeled fructose that utilize isotopically labeled internal standards (e.g., ¹³C₆-fructose). The principles and performance of these analogous methods are directly translatable to the analysis of this compound.
Comparative Analysis of Analytical Methods
The primary method for the quantification of small molecules like fructose in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, other techniques can be considered depending on the specific requirements of the study.
| Method | Principle | Common Application | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Gold standard for quantitative bioanalysis of small molecules. | High sensitivity, high selectivity, high throughput, can multiplex. | High initial instrument cost, requires skilled operators. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | Analysis of volatile and thermally stable compounds. Often requires derivatization for sugars. | High chromatographic resolution, excellent for separating isomers. | Sample derivatization can be time-consuming and introduce variability. |
| Enzymatic Assays | Utilizes specific enzymes to react with the analyte, producing a measurable signal (e.g., change in absorbance). | High-throughput screening, routine clinical analysis. | Relatively low cost, simple instrumentation. | Can be susceptible to interference from other matrix components, may not be specific for deuterated analogues without specific enzymes. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Metabolomics, structural elucidation. | Non-destructive, provides structural information, can quantify without a standard curve (qNMR). | Lower sensitivity compared to MS, higher sample concentration required, complex data analysis. |
Performance Comparison of Validated LC-MS/MS Methods for Fructose
The following table summarizes typical validation parameters for the quantification of fructose in human plasma/serum and urine using UPLC-MS/MS. These values provide a benchmark for what can be expected when validating a method for this compound.
| Validation Parameter | Plasma/Serum | Urine | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.99[1][2] | >0.99[1][2] | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 5.7 µmol/L[1] | 36.1 µmol/24h[1] | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20% |
| Intra-day Precision (%CV) | 0.3 - 5.1%[1][2] | 0.3 - 5.1%[1][2] | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 0.3 - 5.1%[1][2] | 0.3 - 5.1%[1][2] | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | ~2%[1][2] | ~2%[1][2] | Within ±15% (±20% at LLOQ) |
| Recovery | Not always reported, but should be consistent. | Not always reported, but should be consistent. | Consistent and reproducible. |
Experimental Protocols
UPLC-MS/MS Method for Fructose Quantification in Human Serum and Urine
This protocol is adapted from a validated method for unlabeled fructose using a labeled internal standard, which is directly applicable to this compound analysis.[1][2]
a. Sample Preparation (Serum/Plasma):
-
Thaw frozen serum/plasma samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-fructose or a different deuterated fructose standard).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Inject into the UPLC-MS/MS system.
b. Sample Preparation (Urine):
-
Thaw frozen urine samples on ice.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.
-
Dilute the supernatant 1:10 with mobile phase containing the internal standard.
-
Vortex and inject into the UPLC-MS/MS system.
c. UPLC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for good retention of polar compounds like fructose.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For unlabeled fructose, a common transition is m/z 179 -> 89.
Enzymatic Assay for Fructose
This protocol is based on commercially available kits for the determination of D-fructose.[3][4][5][6]
a. Principle:
-
Fructose is phosphorylated to fructose-6-phosphate (F6P) by the enzyme hexokinase (HK) in the presence of ATP.
-
Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the formation of NADPH, which can be measured by the increase in absorbance at 340 nm.
b. Procedure:
-
Follow the specific instructions provided with the commercial enzymatic kit.
-
Typically, the sample (deproteinized plasma/serum or diluted urine) is mixed with a buffer and the enzyme cocktail.
-
The reaction is incubated for a specified time at a controlled temperature.
-
The absorbance at 340 nm is measured using a spectrophotometer.
-
The fructose concentration is calculated from a standard curve.
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, ensuring it meets regulatory standards for reliability and accuracy.
Caption: A typical workflow for bioanalytical method validation.
Conclusion
References
- 1. NMR spectroscopy of biofluids and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. brewlab.com.au [brewlab.com.au]
- 5. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Glucose/Fructose UniFlex Enzymatic Test Kit (Unitech) [weberscientific.com]
Safety Operating Guide
Safe Disposal of D-Fructose-d4: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of D-Fructose-d4, ensuring compliance and safety in research and development environments. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
Key Safety and Disposal Information
While this compound is not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment.[1][2] The following table summarizes key information:
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous for physical or health hazards according to GHS. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, gloves, and protective clothing. | [1][3] |
| Accidental Release Measures | Sweep up solid material, avoiding dust formation, and place in a suitable, closed container for disposal. | [2][3][4] |
| Primary Disposal Method | Disposal regulations are determined by local, regional, and national authorities. Always consult these regulations for compliance. | [1][3][5] |
| Alternative Disposal (Small Quantities) | Small amounts may be suitable for sanitary sewer or trash disposal, pending local regulations. | [4] |
Disposal Protocol
The proper disposal of this compound is contingent on the quantity of waste and local regulations. The following step-by-step protocol outlines the decision-making process and necessary actions for safe disposal.
1. Assessment of Waste:
-
Determine the quantity of this compound waste to be disposed of.
-
Identify whether the waste is in solid form or dissolved in a solvent. If in a solvent, the disposal method will be dictated by the hazards of the solvent. This guide pertains to solid this compound.
2. Consultation of Regulations:
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local, regional, and national waste disposal regulations.[1][3][5] These regulations will provide the definitive procedure for chemical waste disposal.
3. Disposal of Small Quantities:
-
If local regulations permit, small quantities of solid this compound may be disposed of in the regular trash.
-
Alternatively, if dissolved in water and permitted by local wastewater regulations, it may be flushed down the sanitary sewer with copious amounts of water. Do not dispose of down the drain if it is dissolved in a hazardous solvent.[4]
4. Disposal of Large Quantities:
-
For larger quantities, carefully sweep the solid material to avoid creating dust.[2][4]
-
Place the collected this compound into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other information required by your institution.
-
Arrange for collection by a licensed chemical waste disposal contractor, following your institution's established procedures.
5. Personal Protective Equipment (PPE):
-
Throughout the handling and disposal process, wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Guidelines for D-Fructose-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Fructose-d4, a deuterated form of fructose. While this compound is not classified as a hazardous substance, adherence to proper handling and disposal protocols is crucial for maintaining a safe and efficient workflow.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] Essential for protecting eyes from dust particles. |
| Hand Protection | Disposable nitrile gloves | Provides adequate protection for incidental contact.[5] Gloves should be inspected before use and removed immediately if contaminated. Hands should be washed after glove removal. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from potential spills and dust. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Not typically required under normal use with adequate ventilation.[2][6] Recommended if dust formation is significant or if irritation occurs. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Following a structured operational plan minimizes risks and ensures the integrity of your research.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and emergency eye wash station are readily accessible.[1]
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling :
-
Storage :
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Method |
| Solid this compound Waste | Sweep or vacuum up spilled solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[2][4] |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Dispose of in a designated solid waste container. |
| Empty Containers | Rinse with a suitable solvent and dispose of with regular laboratory glass or plastic waste, in accordance with institutional guidelines. |
Note: As D-Fructose is not considered a hazardous substance, it can typically be disposed of as non-hazardous waste.[2][3] However, always adhere to your institution's specific waste disposal protocols and local regulations.
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
